1-Ethyl-2-propylpiperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
1-ethyl-2-propylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-3-5-9-8-10-6-7-11(9)4-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
SUPDLKAUVBUQFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CNCCN1CC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethylpiperazine
Disclaimer: Initial searches for the synthesis and characterization of "1-Ethyl-2-propylpiperazine" did not yield specific information for this compound. It is possible that this is a novel or less-documented derivative of piperazine. This guide therefore focuses on the well-documented and structurally related compound, 1-Ethylpiperazine , to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. The principles and methods described herein are largely applicable to the synthesis and characterization of other substituted piperazines.
Introduction
1-Ethylpiperazine (CAS No. 5308-25-8) is a cyclic diamine and a valuable intermediate in organic synthesis.[1][2] Its piperazine core, substituted with an ethyl group on one of the nitrogen atoms, imparts specific chemical properties that make it a versatile building block in the pharmaceutical and agrochemical industries.[1][3] Notably, it is a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), including the antibiotic enrofloxacin and the antihypertensive agent bunazosin.[4][5] This guide provides a detailed overview of the synthesis, purification, and characterization of 1-Ethylpiperazine.
Physicochemical Properties
1-Ethylpiperazine is a clear, colorless to pale yellow liquid at room temperature with a characteristic amine-like odor.[1][3] It is soluble in water and many common organic solvents.[1][3] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄N₂ | [6] |
| Molecular Weight | 114.19 g/mol | [6] |
| Melting Point | -60 °C | [3] |
| Boiling Point | 157 °C (lit.) | [3][7] |
| Density | 0.899 g/mL at 25 °C (lit.) | [3][7] |
| Refractive Index (n20/D) | 1.469 (lit.) | [7] |
| Flash Point | 43 °C (110 °F) - closed cup | [7] |
| pKa | 9.27 ± 0.10 (Predicted) | [1] |
| Solubility | Soluble in water and organic solvents | [1][3] |
Table 1: Physicochemical Properties of 1-Ethylpiperazine
Synthesis of 1-Ethylpiperazine
Several synthetic routes for the preparation of 1-Ethylpiperazine have been reported. The most common methods involve the direct N-alkylation of piperazine or the reaction of ethylamine with a suitable precursor.
Synthesis via N-Alkylation of Piperazine
A prevalent and straightforward method for synthesizing 1-Ethylpiperazine is the mono-N-alkylation of piperazine with an ethylating agent, such as ethyl bromide or ethyl chloride, in the presence of a base to neutralize the hydrohalic acid formed during the reaction.[4]
References
An In-depth Technical Guide to 1-Ethyl-2-propylpiperazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Ethyl-2-propylpiperazine, a disubstituted piperazine derivative of interest in medicinal chemistry and pharmaceutical development. This document summarizes its known and predicted physicochemical properties, provides a detailed, adaptable protocol for its synthesis, and outlines its structural characteristics.
Chemical Structure and Identification
This compound is a heterocyclic amine with a central piperazine ring substituted at the 1- and 2-positions with an ethyl and a propyl group, respectively.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₂₀N₂ |
| Molecular Weight | 156.27 g/mol |
| Canonical SMILES | CCCC1CNCCN1CC |
| InChI | InChI=1S/C9H20N2/c1-3-5-9-8-10-6-7-11(9)4-2/h9-10H,3-8H2,1-2H3 |
| InChI Key | SUPDLKAUVBUQFK-UHFFFAOYSA-N |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
| Solubility | Not available |
| pKa | Not available |
| LogP | Not available |
Synthesis of this compound
The synthesis of asymmetrically disubstituted piperazines like this compound can be challenging due to the potential for the formation of mixtures of mono- and disubstituted products, as well as isomeric byproducts. A common and effective strategy involves a stepwise alkylation of the piperazine ring, often employing protecting groups to control the regioselectivity.
General Experimental Protocol: Stepwise Alkylation
This protocol is a generalized procedure based on established methods for the synthesis of N,N'-asymmetrically disubstituted piperazines and can be adapted for the specific synthesis of this compound.[1][2][3][4][5]
Materials:
-
Piperazine
-
A suitable protecting group (e.g., tert-butyloxycarbonyl anhydride (Boc)₂)
-
Ethyl halide (e.g., ethyl iodide or ethyl bromide)
-
Propyl halide (e.g., propyl iodide or propyl bromide)
-
A suitable base (e.g., triethylamine, potassium carbonate)
-
A suitable solvent (e.g., dichloromethane, acetonitrile, THF)
-
Acid for deprotection (e.g., trifluoroacetic acid or hydrochloric acid)
-
Sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Monoprotection of Piperazine:
-
Dissolve piperazine in a suitable solvent (e.g., dichloromethane).
-
Slowly add one equivalent of the protecting group reagent (e.g., Boc₂O) at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Purify the resulting mono-protected piperazine by extraction and/or column chromatography.
-
-
First Alkylation (e.g., Ethylation):
-
Dissolve the mono-protected piperazine in a suitable solvent (e.g., acetonitrile).
-
Add a slight excess of a base (e.g., triethylamine).
-
Add one equivalent of the first alkylating agent (e.g., ethyl iodide) and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).
-
Work up the reaction by removing the solvent and partitioning the residue between water and an organic solvent.
-
Dry the organic layer and purify the product by column chromatography.
-
-
Deprotection:
-
Dissolve the N-alkylated, N'-protected piperazine in a suitable solvent (e.g., dichloromethane).
-
Add an excess of a suitable acid (e.g., trifluoroacetic acid) and stir at room temperature until the protecting group is cleaved (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product into an organic solvent.
-
-
Second Alkylation (e.g., Propylation):
-
Dissolve the mono-alkylated piperazine in a suitable solvent (e.g., acetonitrile).
-
Add a slight excess of a base (e.g., potassium carbonate).
-
Add one equivalent of the second alkylating agent (e.g., propyl bromide) and stir the reaction, potentially with heating, until completion.
-
Work up the reaction as described in step 2.
-
Purify the final product, this compound, by column chromatography or distillation under reduced pressure.
-
Characterization:
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity and chemical environment of all atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Experimental Workflow Diagram
References
- 1. people.wm.edu [people.wm.edu]
- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 4. Piperazine synthesis [organic-chemistry.org]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The Mechanism of Action of 1-Ethyl-2-propylpiperazine Remains Undisclosed in Public Scientific Literature
A comprehensive search of publicly available scientific databases, peer-reviewed literature, and patent filings has revealed no specific information regarding the mechanism of action, pharmacological properties, or biological activity of the compound 1-Ethyl-2-propylpiperazine. This suggests that the molecule is likely a novel chemical entity that has not been the subject of published scientific research, or it may be a proprietary compound whose details are not in the public domain.
For the intended audience of researchers, scientists, and drug development professionals, it is crucial to state that any discussion on the potential mechanism of action of this compound would be purely speculative. Without experimental data, it is not possible to provide the requested in-depth technical guide, including quantitative data, detailed experimental protocols, or diagrams of signaling pathways.
The Piperazine Scaffold in Drug Discovery
While there is no information on this compound, the piperazine ring is a well-known and privileged scaffold in medicinal chemistry. It is a common structural motif found in a wide array of approved drugs and clinical candidates targeting various biological systems. The versatility of the piperazine core is due to its ability to be readily substituted at its two nitrogen atoms, allowing for the fine-tuning of physicochemical and pharmacological properties.
Compounds containing a piperazine moiety have been shown to interact with a diverse range of biological targets, including but not limited to:
-
G-protein coupled receptors (GPCRs): Many piperazine derivatives act as antagonists or agonists at dopamine, serotonin, and adrenergic receptors. This has led to their development as antipsychotics, antidepressants, and anxiolytics.
-
Ion channels: Certain piperazine-containing molecules can modulate the activity of ion channels, such as calcium and potassium channels, leading to applications in cardiovascular and neurological disorders.
-
Enzymes: The piperazine scaffold can be incorporated into enzyme inhibitors, targeting proteases, kinases, and other enzymes involved in disease pathology.
-
Transporters: Some piperazine derivatives are known to inhibit neurotransmitter transporters, which is a key mechanism for antidepressant and anti-ADHD medications.
Hypothetical Areas of Investigation
Should this compound become a subject of future research, a logical starting point for investigating its mechanism of action would be to screen it against a panel of common central nervous system (CNS) targets, given the prevalence of piperazine derivatives in neuropharmacology. A hypothetical workflow for such an investigation is outlined below.
Experimental Workflow: Initial Pharmacological Characterization
The Therapeutic Potential of Piperazine Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. This technical guide delves into the synthesis, biological activities, and therapeutic applications of piperazine derivatives, with a particular focus on providing a framework for understanding their potential, even in the absence of specific literature on 1-Ethyl-2-propylpiperazine derivatives. While direct studies on the this compound core are not prevalent in the reviewed literature, the extensive research on analogous structures provides a robust foundation for predicting and exploring their biological significance.
Diverse Biological Activities of the Piperazine Scaffold
Piperazine derivatives have demonstrated a remarkable range of pharmacological effects, positioning them as privileged structures in drug discovery.[1] The inherent versatility of the piperazine ring allows for the introduction of various substituents, leading to compounds with activities spanning multiple therapeutic areas.
Key biological activities associated with piperazine derivatives include:
-
Antimicrobial and Antifungal Activity: Numerous studies have highlighted the efficacy of piperazine derivatives against a spectrum of bacterial and fungal pathogens.[2][3] These compounds have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[2][3]
-
Anticancer Activity: The piperazine nucleus is a common feature in many anticancer agents.[4][5][6] Derivatives have been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines, including prostate and breast cancer.[4][5] Some compounds exhibit cytotoxic effects with GI50 values reaching nanomolar concentrations.
-
Antidepressant Activity: Certain piperazine derivatives act on the central nervous system, exhibiting potential antidepressant effects.[7][8] These compounds can modulate neurotransmitter systems, such as the serotonin (5-HT) pathway, by showing affinity for receptors like 5-HT1A.[7][8]
-
Anti-inflammatory and Antihistamine Activity: Research has also uncovered the anti-inflammatory and antihistamine properties of specific piperazine derivatives.[9][10] These compounds can inhibit the production of inflammatory mediators like nitrite and tumor necrosis factor-alpha (TNF-α).[9][10]
-
Acetylcholinesterase (AChE) Inhibition: Some piperazine derivatives have been identified as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[1]
Quantitative Biological Data of Representative Piperazine Derivatives
To facilitate a comparative analysis of the biological potency of various piperazine derivatives, the following table summarizes key quantitative data from the literature. It is important to note that these values are for a range of different piperazine-containing molecules and not specifically for this compound derivatives.
| Compound Class/Reference | Biological Activity | Target/Assay | Quantitative Data (IC50, Ki, etc.) |
| Antidepressant | 5-HT1A Receptor Binding | Affinity Assay | Ki = 1.28 nM (Compound 6a)[7][8] |
| Antioxidant | DPPH Radical Scavenging | Antioxidant Assay | IC50 = 2.396 µg/mL (Compound PD-2)[9][10] |
| Anticancer | Cytotoxicity against human tumor cell lines | NCI-60 Cancer Cell Line Panel | GI50 values in the nanomolar range for some compounds. |
| Antihistamine | Histamine Level Reduction | In vitro assay | 18.22% reduction in histamine levels (Compound PD-1)[9][10] |
Methodologies for Synthesis and Biological Evaluation
The synthesis of piperazine derivatives often involves multi-step reaction sequences. A general approach to synthesizing N-substituted piperazine derivatives is outlined below.
General Synthetic Workflow
Caption: General workflow for the synthesis of N-substituted piperazine derivatives.
Experimental Protocols
Synthesis of N-Arylpiperazine Derivatives:
A common synthetic route involves the reaction of a substituted aniline with bis(2-chloroethyl)amine hydrochloride to form the core piperazine ring.[2] Subsequent N-alkylation or N-acylation can be performed to introduce desired substituents. For instance, the synthesis of 1-[2-(aryl amino -2-oxoethyl) - amino -4-(n-ethyl piperazine)] benzene derivatives starts with the reaction of ethyl piperazine with 4-chloro nitrobenzene.[11] The resulting nitro compound is then reduced to an aniline derivative, which is subsequently reacted with an n-chloro acetyl aryl amine to yield the final product.[11]
Antimicrobial and Antifungal Activity Assays:
The antibacterial and antifungal activities of synthesized compounds are typically evaluated using methods like the agar disc diffusion method or broth microdilution to determine the minimum inhibitory concentration (MIC).[2][3] For the agar disc diffusion method, paper discs impregnated with the test compound are placed on an agar plate inoculated with the target microorganism. The diameter of the zone of inhibition around the disc is then measured to assess the compound's activity.[2]
Anticancer Activity Screening:
The cytotoxic effects of piperazine derivatives against various cancer cell lines are often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the SRB (sulforhodamine B) assay.[4] These colorimetric assays measure cell viability and proliferation. For a more comprehensive evaluation, compounds are often screened against the NCI-60 human tumor cell line panel.
Signaling Pathway Implicated in Antidepressant Activity
The potential antidepressant effects of some piperazine derivatives are linked to their interaction with the serotonin system, specifically the 5-HT1A receptor.[7][8] Activation of this receptor can trigger downstream signaling cascades involving Brain-Derived Neurotrophic Factor (BDNF) and Protein Kinase A (PKA), which are crucial for neuronal survival and plasticity.[7][8]
Caption: Proposed signaling pathway for the antidepressant activity of certain piperazine derivatives.
Conclusion and Future Directions
The piperazine scaffold remains a highly attractive starting point for the design and development of new therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the vast potential of this heterocyclic core. While specific data on this compound derivatives is currently limited, the extensive body of research on other piperazine-containing molecules provides a strong rationale for their synthesis and biological evaluation. Future research efforts should focus on exploring the structure-activity relationships of novel piperazine derivatives, including those with substitution patterns like 1-Ethyl-2-propyl, to unlock their full therapeutic potential across a range of diseases. The detailed methodologies and established biological assays outlined in this guide offer a clear roadmap for researchers embarking on such investigations.
References
- 1. Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of phenylpiperazine derivatives as potent anticancer agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - Rasheed - Anti-Cancer Agents in Medicinal Chemistry [ruspoj.com]
- 10. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 1-Ethyl-2-propylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 1-Ethyl-2-propylpiperazine, a disubstituted piperazine derivative. Given the limited publicly available data for this specific molecule, this document leverages established knowledge of the physicochemical properties of the piperazine scaffold and its N-alkylated analogs. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility and stability profiles of this compound in a laboratory setting.
Introduction to this compound
This compound is a heterocyclic amine featuring a piperazine ring substituted with an ethyl group at one nitrogen and a propyl group at the other. The piperazine moiety is a common scaffold in medicinal chemistry, appearing in a wide range of pharmaceuticals due to its favorable pharmacokinetic properties, including high aqueous solubility and the ability to be readily functionalized.[1][2] Substituted piperazines are found in drugs targeting various conditions, from infections to central nervous system disorders.[3][4] The nature of the N-substituents significantly influences the compound's lipophilicity, basicity, and ultimately its solubility, stability, and biological activity.
Solubility Profile
The solubility of a compound is a critical determinant of its suitability for pharmaceutical development, impacting its absorption, distribution, and formulation.
Expected Solubility of this compound
Based on the general properties of piperazine and its N-alkylated derivatives, the following solubility characteristics can be anticipated for this compound:
-
Aqueous Solubility: Piperazine itself is highly soluble in water.[1][5] The introduction of short alkyl chains like ethyl and propyl groups will increase the lipophilicity and may decrease aqueous solubility compared to the parent piperazine. However, the presence of the two basic nitrogen atoms means that the solubility will be highly pH-dependent. In acidic to neutral pH, where the nitrogens are protonated, good aqueous solubility is expected.
-
Organic Solubility: Piperazine is soluble in polar organic solvents such as ethanol and methanol.[1] this compound is expected to exhibit good solubility in a range of organic solvents, including alcohols, and potentially less polar solvents due to the alkyl substituents.
Quantitative Solubility Data
| Solvent System | Expected Solubility | Rationale |
| Water (pH < 7) | High | Protonation of the basic nitrogen atoms of the piperazine ring enhances interaction with polar water molecules. |
| Water (pH > 8) | Moderate to Low | In a more basic solution, the compound will be in its less soluble free base form. |
| Phosphate-Buffered Saline (PBS) | High | Expected to be highly soluble due to the physiological pH leading to protonation. |
| Ethanol | High | Piperazine and N-alkylated derivatives are generally soluble in alcohols.[1] |
| Methanol | High | Similar to ethanol, good solubility is expected.[1] |
| Dichloromethane | Moderate to High | The alkyl groups increase lipophilicity, likely leading to solubility in chlorinated solvents. |
| Diethyl Ether | Low | Piperazine has poor solubility in diethyl ether.[5] |
Experimental Protocols for Solubility Determination
To obtain precise solubility data for this compound, both kinetic and thermodynamic solubility assays are recommended.
Kinetic Solubility Assay
Kinetic solubility is often measured in early drug discovery to quickly assess a compound's dissolution characteristics from a stock solution (typically in DMSO).[6][7]
Methodology: Nephelometric Method
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microplate, perform a serial dilution of the DMSO stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.[8]
-
Measurement: Measure the turbidity of each well using a laser nephelometer. The point at which precipitation is first observed indicates the kinetic solubility limit.[7]
Thermodynamic Solubility Assay
Thermodynamic, or equilibrium, solubility measures the concentration of a compound in a saturated solution when it is in equilibrium with its solid form, providing a more accurate measure of its intrinsic solubility.[9][10]
Methodology: Shake-Flask Method
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, PBS, or organic solvent) in a sealed vial.[11]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[6][8]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration through a 0.45 µm filter.
-
Quantification: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[8][10]
-
pH Measurement: For aqueous solutions, measure the pH of the final saturated solution.[11]
Caption: Workflow for determining kinetic and thermodynamic solubility.
Stability Profile
The chemical stability of a drug candidate is crucial for its development, manufacturing, and storage. Forced degradation studies are used to identify potential degradation pathways and products.
Expected Stability of this compound
-
Hydrolytic Stability: The piperazine ring itself is generally stable to hydrolysis. However, the overall stability will depend on the potential for reactions involving the N-alkyl groups under acidic or basic conditions.
-
Oxidative Stability: The nitrogen atoms in the piperazine ring can be susceptible to oxidation. N-oxidation is a common metabolic pathway for piperazine derivatives.[12]
-
Photostability: The stability of the compound under light exposure should be determined, as photolytic degradation can occur.
-
Thermal Stability: N-alkylated piperazines can undergo thermal degradation, and the rate of degradation can be influenced by the nature of the alkyl substituents.[13]
-
Metabolic Stability: The primary route of metabolism for many piperazine-containing drugs is through cytochrome P450 (CYP) enzymes in the liver.[12][14][15] Common metabolic transformations include N-dealkylation and oxidation of the piperazine ring.
Potential Degradation Pathways
The following table summarizes the likely degradation pathways for this compound under various stress conditions.
| Stress Condition | Potential Degradation Pathway |
| Acid/Base Hydrolysis | Generally expected to be stable, but cleavage of N-alkyl groups is possible under harsh conditions. |
| Oxidation (e.g., H₂O₂) | N-oxidation of one or both nitrogen atoms. |
| Photolysis (UV/Vis Light) | Potential for photolytic cleavage of N-C bonds. |
| Thermal Stress | Ring opening or side-chain reactions at elevated temperatures. |
Experimental Protocols for Stability and Forced Degradation Studies
A systematic forced degradation study should be performed to assess the intrinsic stability of this compound.[16][17]
Methodology: Forced Degradation
-
Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in the appropriate stress media.
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Neutral Hydrolysis: Water at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photostability: Expose a solution of the compound to UV and visible light according to ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution and UV detection).
-
Data Evaluation: Quantify the amount of remaining this compound and identify any degradation products. Mass spectrometry can be used to elucidate the structures of the degradants.
Caption: Workflow for a forced degradation study.
Metabolic Pathways
The metabolic fate of a drug candidate is a key aspect of its preclinical development. For piperazine derivatives, metabolism is often initiated by cytochrome P450 enzymes.
Predicted Metabolic Pathways for this compound
Based on known metabolic pathways for N-alkylated piperazines, the following transformations are likely for this compound:
-
N-Dealkylation: Removal of the ethyl or propyl group to form the corresponding mono-substituted piperazine.
-
Hydroxylation: Oxidation of the alkyl chains or the piperazine ring.
-
N-Oxidation: Formation of N-oxides at one or both nitrogen atoms.
-
Ring Opening: More extensive metabolism can lead to the opening of the piperazine ring.
Subsequent phase II metabolism may involve glucuronidation or sulfation of hydroxylated metabolites.
Caption: Predicted metabolic pathways for this compound.
Conclusion
While specific experimental data for this compound is scarce, a comprehensive profile of its likely solubility and stability can be inferred from the extensive knowledge of the piperazine chemical class. It is anticipated to be a water-soluble compound, particularly at physiological pH, with good solubility in polar organic solvents. Its stability profile is expected to be influenced by its susceptibility to oxidative and metabolic degradation, typical of N-alkylated piperazines.
This guide provides researchers, scientists, and drug development professionals with a robust framework for understanding the core physicochemical properties of this compound. The detailed experimental protocols included herein offer a clear path for the empirical determination of its precise solubility and stability characteristics, which is a mandatory step in its further development as a potential therapeutic agent.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Piperazine compounds [m.chemicalbook.com]
- 3. Substituted piperazine - Wikipedia [en.wikipedia.org]
- 4. Substituted piperazine [wikipedia.nucleos.com]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. In-vitro Thermodynamic Solubility [protocols.io]
- 10. evotec.com [evotec.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ajrconline.org [ajrconline.org]
In Silico Modeling of 1-Ethyl-2-propylpiperazine Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies for modeling the receptor binding of 1-Ethyl-2-propylpiperazine. Due to the limited specific experimental data available for this compound, this document presents a series of established computational protocols that can be applied to predict its receptor interactions and binding affinities. The guide details a systematic workflow encompassing ligand and receptor preparation, molecular docking, pharmacophore modeling, and molecular dynamics simulations. All quantitative data presented are for illustrative purposes, based on structurally related piperazine derivatives, to demonstrate the application of these computational techniques. Detailed experimental protocols and visualizations are provided to enable researchers to apply these methods in their own drug discovery and development projects.
Introduction
This compound is an organic compound belonging to the piperazine family. Piperazine and its derivatives are known to possess a wide range of biological activities and are present in numerous commercially available drugs.[1] Research indicates that piperazine compounds can exhibit antimicrobial and antidepressant properties, with some derivatives modulating serotonin receptors.[2] Given its structure, this compound is a candidate for investigation in neuropharmacology and as a building block for novel therapeutic agents.[2]
In silico modeling offers a powerful and cost-effective approach to predict and analyze the interactions between small molecules and their biological targets.[3] These computational techniques, including molecular docking, pharmacophore modeling, and molecular dynamics simulations, are instrumental in modern drug discovery for identifying potential binding partners, elucidating binding mechanisms, and prioritizing candidates for further experimental validation.[4][5] This guide outlines a robust in silico workflow to characterize the receptor binding profile of this compound.
In Silico Modeling Workflow
The computational investigation of this compound's receptor binding follows a multi-step process. This workflow is designed to progressively refine the understanding of the ligand-receptor interactions, from initial binding pose prediction to the analysis of the dynamic stability of the complex.
Methodologies and Experimental Protocols
This section provides detailed protocols for the key in silico experiments.
Ligand and Receptor Preparation
3.1.1. Ligand Preparation Protocol
-
2D Structure Generation: The 2D structure of this compound is drawn using chemical drawing software such as ChemDraw or MarvinSketch.
-
3D Structure Generation and Optimization: The 2D structure is converted to a 3D conformation. Energy minimization is then performed using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy conformation. This can be accomplished using software like Avogadro or Maestro's LigPrep module.[6]
-
Charge Assignment: Partial atomic charges are assigned using a suitable method, such as the Gasteiger-Hückel method.
3.1.2. Receptor Selection and Preparation Protocol
Based on the known activities of similar piperazine derivatives, a plausible target is the 5-HT2A receptor, a G-protein coupled receptor (GPCR) implicated in depression.[7]
-
Receptor Structure Retrieval: The 3D structure of the human 5-HT2A receptor is obtained from the Protein Data Bank (PDB). An example PDB ID for a relevant structure is 6A93.
-
Protein Preparation: The downloaded PDB file is prepared using tools like the Protein Preparation Wizard in Maestro or AutoDockTools. This involves:
-
Removing water molecules and any co-crystallized ligands or ions.
-
Adding hydrogen atoms.
-
Assigning correct bond orders.
-
Repairing any missing side chains or loops.
-
Minimizing the energy of the structure to relieve steric clashes.
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[8]
3.2.1. Molecular Docking Protocol
-
Grid Generation: A docking grid is defined around the active site of the receptor. The active site can be identified from the position of the co-crystallized ligand in the experimental structure or through binding site prediction algorithms.
-
Docking Simulation: The prepared ligand is docked into the defined grid using software such as AutoDock Vina, Glide, or GOLD. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site.
-
Pose Selection and Analysis: The resulting docking poses are scored and ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor residues.
Illustrative Quantitative Data for Docking
The following table presents hypothetical docking scores for this compound and a reference antagonist against the 5-HT2A receptor. These values are for illustrative purposes.
| Compound | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |
| This compound | -8.5 | 150 | Asp155, Ser159, Phe339, Phe340 |
| Reference Antagonist | -10.2 | 25 | Asp155, Trp151, Phe339, Ser242 |
Pharmacophore Modeling
Pharmacophore modeling identifies the essential steric and electronic features required for a molecule to interact with a specific target receptor.[9]
3.3.1. Pharmacophore Modeling Protocol
-
Feature Identification: Based on the top-ranked docking pose of this compound, key interaction features are identified. These typically include hydrogen bond donors/acceptors, hydrophobic centroids, and positive/negative ionizable groups.
-
Pharmacophore Model Generation: A 3D arrangement of these features is generated to create a pharmacophore model. This model represents the hypothesis of the key interactions necessary for binding to the receptor.
-
Model Validation: The generated pharmacophore model can be validated by screening it against a database of known active and inactive compounds to assess its ability to distinguish between them.
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.[4][10]
3.4.1. Molecular Dynamics Simulation Protocol
-
System Setup: The docked complex of this compound and the 5-HT2A receptor is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Ions are added to neutralize the system and mimic physiological salt concentration.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and the pressure is equilibrated. This is typically done in a multi-step process.
-
Production Run: A production MD simulation is run for a significant period (e.g., 100 ns or more) using software like GROMACS or AMBER.[11] Trajectories of atomic coordinates are saved at regular intervals.
-
Trajectory Analysis: The saved trajectories are analyzed to assess the stability of the complex and the nature of the interactions over time. Key analyses include:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds.
-
Illustrative MD Simulation Data
| Parameter | This compound Complex | Reference Antagonist Complex |
| Average Ligand RMSD (Å) | 1.2 ± 0.3 | 0.8 ± 0.2 |
| Average Protein RMSD (Å) | 2.5 ± 0.5 | 2.1 ± 0.4 |
| Key Hydrogen Bond Occupancy (%) | Asp155: 85%, Ser159: 60% | Asp155: 95%, Ser242: 75% |
Predicted Signaling Pathway
The 5-HT2A receptor is a Gq/11-coupled GPCR. Upon agonist binding, it activates a signaling cascade that leads to the mobilization of intracellular calcium.
Conclusion
This technical guide has outlined a comprehensive in silico workflow for characterizing the receptor binding of this compound. By employing molecular docking, pharmacophore modeling, and molecular dynamics simulations, researchers can generate valuable hypotheses about the potential targets and binding modes of this compound. The provided protocols and illustrative data serve as a foundation for conducting such computational studies. It is crucial to emphasize that the predictions generated from these in silico models should be validated through experimental assays to confirm the biological activity of this compound.
References
- 1. In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound [smolecule.com]
- 3. Computational analysis of the interaction between ligand-receptor pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Molecular Dynamics Simulations of Immune Receptors and Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Pharmacokinetics of 1-Ethyl-2-propylpiperazine: A Methodological and Predictive Overview
Disclaimer: As of October 2025, publicly available literature lacks specific pharmacokinetic data for 1-Ethyl-2-propylpiperazine. This guide, therefore, provides a foundational framework for researchers, scientists, and drug development professionals by outlining the established methodologies and predictive metabolic pathways applicable to the study of this compound, based on the known metabolism of other piperazine derivatives.
Introduction
This compound is a substituted piperazine derivative. While its specific therapeutic applications and pharmacokinetic profile are not yet detailed in scientific literature, the piperazine moiety is a common scaffold in many pharmaceutical agents. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for any potential drug development program. This document serves as a technical guide to the methodologies that would be employed to characterize the pharmacokinetics of this compound and presents a putative metabolic scheme based on related structures.
Predicted Metabolic Pathways
Based on studies of other piperazine-containing drugs, the metabolism of this compound is anticipated to proceed through several key pathways. The piperazine ring is susceptible to N-dealkylation and oxidation. For instance, studies on other N-ethyl substituted compounds have shown that N-de-ethylation is a primary metabolic route, often catalyzed by cytochrome P450 enzymes such as CYP3A4/3A5[1]. The propyl group could also undergo hydroxylation.
The following diagram illustrates the potential metabolic fate of this compound.
Experimental Protocols for Pharmacokinetic Characterization
The following sections detail the standard experimental methodologies required to elucidate the pharmacokinetic profile of a novel compound like this compound.
In Vitro Metabolism Studies
-
Objective: To identify the primary metabolic pathways and the enzymes responsible for the metabolism of this compound.
-
Methodology:
-
Microsomal Stability Assay: The compound is incubated with liver microsomes (from human and relevant preclinical species) to determine its metabolic stability.
-
Metabolite Identification: Following incubation, the samples are analyzed by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to identify potential metabolites[2].
-
CYP450 Reaction Phenotyping: To identify the specific cytochrome P450 enzymes involved in metabolism, the compound is incubated with a panel of recombinant human CYP enzymes.
-
The general workflow for in vitro metabolism studies is depicted below.
In Vivo Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic parameters of this compound in a living organism.
-
Methodology:
-
Animal Model: Typically, rodents (e.g., Sprague-Dawley rats) are used for initial in vivo studies[2].
-
Drug Administration: The compound is administered via the intended clinical route (e.g., oral, intravenous) at a defined dose.
-
Sample Collection: Blood samples are collected at predetermined time points. Urine and feces are also collected to assess excretion pathways[1][3].
-
Bioanalysis: The concentration of the parent compound and its major metabolites in biological samples is quantified using a validated analytical method, such as gas chromatography (GC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS)[4].
-
Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters.
-
The logical flow of an in vivo pharmacokinetic study is outlined in the following diagram.
Quantitative Data Summary
In the absence of specific experimental data for this compound, the following tables are presented as templates for the clear and structured presentation of pharmacokinetic data once it becomes available.
Table 1: In Vitro Metabolic Stability
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | Data not available | Data not available |
| Rat | Data not available | Data not available |
| Mouse | Data not available | Data not available |
| Dog | Data not available | Data not available |
Table 2: In Vivo Pharmacokinetic Parameters (Single Dose)
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t½ (h) | CL (mL/h/kg) | Vd (L/kg) | F (%) |
| Rat | IV | TBD | NA | NA | TBD | TBD | TBD | TBD | NA |
| Oral | TBD | TBD | TBD | TBD | TBD | NA | NA | TBD |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability; TBD: To be determined; NA: Not applicable.
Conclusion
While direct pharmacokinetic data for this compound is currently unavailable, this guide provides a comprehensive framework for its investigation. The methodologies outlined for in vitro and in vivo studies are standard in the field of drug metabolism and pharmacokinetics. The predictive metabolic pathways, based on the known behavior of similar chemical scaffolds, offer a starting point for metabolite identification. The structured tables and diagrams provided herein are intended to facilitate the systematic collection and interpretation of data as it is generated, ultimately supporting the progression of this compound through the drug development pipeline.
References
- 1. Excretion, metabolism, and pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, a selective cannabinoid receptor antagonist, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and excretion of 5-ethyl-2-{5-[4-(2-hydroxyethyl)piperazine-1-sulfonyl]-2-propoxyphenyl}-7-propyl-3,5-dihydropyrrolo[3,2-d]-pyrimidin-4-one (SK3530) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of flufenpyr-ethyl in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analogs of 1-Ethyl-2-propylpiperazine and Their Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-Ethyl-2-propylpiperazine, a disubstituted piperazine derivative, and its structural analogs. While no direct synthesis for this compound has been documented in the current literature, this document outlines a plausible and robust synthetic strategy based on established methodologies for the preparation of C- and N-substituted piperazines. Furthermore, this guide explores the synthesis of various structural analogs of this compound, categorized by their substitution patterns. Detailed experimental protocols for key synthetic transformations are provided, along with a summary of relevant quantitative data in tabular format. Visual diagrams generated using Graphviz are included to illustrate key reaction pathways and experimental workflows, facilitating a deeper understanding of the synthetic processes involved.
Introduction to Substituted Piperazines
The piperazine ring is a prevalent scaffold in medicinal chemistry, found in numerous approved drugs with a wide range of therapeutic applications, including antipsychotic, antihistaminic, and anti-cancer agents.[1] The versatility of the piperazine moiety stems from its ability to be substituted at both its nitrogen and carbon atoms, allowing for the fine-tuning of physicochemical properties and pharmacological activity. The introduction of substituents can significantly impact a molecule's potency, selectivity, and pharmacokinetic profile. This guide focuses on the synthesis of this compound, a specific example of a disubstituted piperazine, and its related analogs.
Proposed Synthesis of this compound
The synthesis of the target molecule, this compound, can be logically approached in a two-stage process: first, the construction of the 2-propylpiperazine core, followed by the selective N-ethylation at the 1-position.
Stage 1: Synthesis of 2-Propylpiperazine
The synthesis of the C-substituted piperazine core is a critical first step. A common and effective strategy involves the cyclization of a suitably protected 1,2-diamine precursor.
Experimental Protocol: Synthesis of 2-Propylpiperazine via Diamine Cyclization
This protocol is adapted from general methods for the synthesis of 2-substituted piperazines.[2][3]
-
Step A: Synthesis of the Diamine Precursor: A suitable starting material, such as a protected amino acid derivative (e.g., N-Boc-norvaline), can be converted to a β-keto ester. Subsequent reductive amination of the β-keto ester with a protected amine (e.g., benzylamine) and a reducing agent like sodium cyanoborohydride yields the protected 1,2-diamine.
-
Step B: Cyclization to form the Piperazine Ring: The protected diamine is then subjected to a cyclization reaction. This can be achieved by deprotection of one of the amines followed by an intramolecular nucleophilic substitution or reductive amination. For instance, treatment with a reagent like bromoethyldiphenylsulfonium triflate followed by deprotection can facilitate ring closure.
Stage 2: Selective N-Ethylation of 2-Propylpiperazine
With the 2-propylpiperazine intermediate in hand, the next step is the introduction of the ethyl group at the N-1 position. Achieving mono-alkylation is crucial to avoid the formation of the undesired 1,4-diethyl-2-propylpiperazine. Reductive amination offers a high degree of control for mono-alkylation.[4][5][6]
Experimental Protocol: Reductive Amination of 2-Propylpiperazine
-
Reaction Setup: To a solution of 2-propylpiperazine (1 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH), add acetaldehyde (1.1 equivalents).
-
Formation of the Imine/Enamine: The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the corresponding imine or enamine intermediate.
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), is added portion-wise to the reaction mixture.[4][7] The reaction is then stirred at room temperature for 12-24 hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (DCM). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Below is a Graphviz diagram illustrating the proposed synthetic pathway.
Caption: Proposed synthetic pathway for this compound.
Structural Analogs and Their Synthesis
The synthetic principles outlined above can be extended to produce a wide array of structural analogs of this compound. These analogs can be broadly classified based on their substitution patterns.
Analogs with Variation at the C-2 Position
The nature of the substituent at the C-2 position can be varied by starting with different amino acid precursors in Stage 1 of the synthesis.
| C-2 Substituent | Starting Material (Example) | Synthetic Method Reference |
| Methyl | N-Boc-Alanine | [2] |
| Phenyl | N-Boc-Phenylglycine | [2] |
| Benzyl | N-Boc-Phenylalanine | [3] |
Experimental Workflow for C-2 Analogs
The general workflow for synthesizing C-2 analogs follows the same principles as the synthesis of 2-propylpiperazine, with the primary difference being the choice of the initial amino acid.
Caption: General workflow for synthesizing C-2 and N-1 substituted piperazines.
Analogs with Variation at the N-1 Position
The ethyl group at the N-1 position can be readily replaced with other alkyl or functionalized groups through various N-alkylation strategies.
Table of N-1 Analogs and Synthesis Methods
| N-1 Substituent | Alkylating/Acylating Agent | Method | Reference |
| Methyl | Formaldehyde | Reductive Amination | [8] |
| Benzyl | Benzyl bromide | Alkylation | [3] |
| Acetyl | Acetic anhydride | Acylation | [2] |
| Various Alkyls | Alkyl Halides | Alkylation | [9] |
Experimental Protocol: General N-Alkylation of 2-Propylpiperazine
-
Reaction Setup: Dissolve 2-propylpiperazine (1 equivalent) and a base such as potassium carbonate (2 equivalents) in a polar aprotic solvent like acetonitrile.
-
Addition of Alkylating Agent: Add the corresponding alkyl halide (e.g., benzyl bromide, 1.1 equivalents) dropwise to the mixture.
-
Reaction and Monitoring: The reaction is stirred at room temperature or heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Analogs with Substitution at the N-4 Position
If the N-1 position is protected, the N-4 position can be selectively functionalized. Alternatively, in the absence of a protecting group on N-1, a mixture of N-1 and N-4 substituted products, as well as the di-substituted product, may be obtained.
Logical Relationship for Selective N-4 Substitution
Caption: Strategy for selective N-4 substitution.
Quantitative Data Summary
While specific quantitative data for this compound is unavailable due to its novelty, the following table summarizes typical yields for the key synthetic transformations discussed, based on literature for analogous compounds.
| Reaction | Substrate | Product | Yield (%) | Reference |
| Reductive Amination | N-Boc-piperazine + Cinnamaldehyde | N-Boc-N'-(3-phenylallyl)piperazine | Not specified, but successful | [10] |
| N-Alkylation | N-Acetylpiperazine + n-Butyl bromide | N-Acetyl-N'-butylpiperazine | 88 | [9] |
| N-Ethylation | Diethanolamine + Ethylamine | N-Ethylpiperazine | Not specified, but successful | [11] |
Conclusion
This technical guide has provided a detailed roadmap for the synthesis of this compound and its structural analogs. By leveraging established synthetic methodologies such as diamine cyclization and reductive amination, researchers can access this novel compound and a diverse library of related molecules. The provided experimental protocols and workflows serve as a practical starting point for laboratory synthesis. The exploration of structural analogs opens avenues for structure-activity relationship (SAR) studies, which are fundamental to modern drug discovery and development. The continued investigation into novel substituted piperazines is expected to yield new chemical entities with significant therapeutic potential.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. US2525223A - Preparation of n-substituted piperazines - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Antimicrobial Assays of 1-Ethyl-2-propylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties. 1-Ethyl-2-propylpiperazine is a piperazine derivative with a chemical structure that suggests potential biological activity. These application notes provide a comprehensive guide for researchers interested in evaluating the antimicrobial efficacy of this compound. The following sections detail the principles of common antimicrobial assays and provide step-by-step protocols for their execution.
While specific antimicrobial data for this compound is not yet publicly available, the protocols outlined below provide a robust framework for its initial screening and characterization. These assays are fundamental in the preliminary stages of drug discovery and are designed to determine the compound's spectrum of activity and potency against a panel of clinically relevant microorganisms.
Data Presentation
As no specific quantitative data for this compound is currently available, the following table is a template for recording and organizing experimental results obtained from the described antimicrobial assays. This structured format allows for clear comparison of the compound's activity against different microorganisms.
Table 1: Antimicrobial Activity of this compound (Template)
| Test Microorganism | Assay Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus (ATCC 29213) | Broth Microdilution | |||
| Escherichia coli (ATCC 25922) | Broth Microdilution | |||
| Pseudomonas aeruginosa (ATCC 27853) | Broth Microdilution | |||
| Candida albicans (ATCC 90028) | Broth Microdilution | |||
| Staphylococcus aureus (ATCC 25923) | Agar Disk Diffusion | |||
| Escherichia coli (ATCC 25922) | Agar Disk Diffusion |
Experimental Protocols
The following are detailed protocols for determining the antimicrobial activity of this compound. These methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][2][3]
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5][6][7]
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates[4]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity[8][9]
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[8][9] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of the Compound: Prepare a two-fold serial dilution of the this compound stock solution in the appropriate broth directly in the 96-well plate. Typically, 100 µL of broth is added to wells 2 through 12. 200 µL of the compound at the highest desired concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. Wells 11 and 12 serve as positive (growth) and negative (sterility) controls, respectively.
-
Inoculation: Add 100 µL of the standardized inoculum to each well (except the negative control well). The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[4]
Caption: Workflow for MIC determination.
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.[10][11][12] It is performed as a follow-up to the MIC assay.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile spreader or inoculating loop
Procedure:
-
Subculturing from MIC wells: From the wells of the MIC plate that show no visible growth, take a 10-20 µL aliquot.
-
Plating: Spread the aliquot onto a quadrant of an MHA plate.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).[11][12]
Caption: Workflow for MBC determination.
Protocol 3: Agar Disk Diffusion (Kirby-Bauer) Assay
This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[8][9][13][14]
Materials:
-
This compound solution
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Forceps
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure a confluent lawn of growth.[8][14]
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the inoculated MHA plate using sterile forceps. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth occurs) in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.
Caption: Disk diffusion assay workflow.
Conclusion
The protocols provided offer a standardized approach to the initial antimicrobial evaluation of this compound. Consistent and careful execution of these assays will yield reliable data to guide further investigation into the potential of this compound as a novel antimicrobial agent. It is recommended to include standard quality control strains in all assays to ensure the validity of the results. Further studies, such as time-kill assays and mechanism of action investigations, would be the logical next steps if promising activity is observed.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. m.youtube.com [m.youtube.com]
- 8. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 10. microchemlab.com [microchemlab.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 14. asm.org [asm.org]
Application Notes and Protocols for 1-Ethyl-2-propylpiperazine in In Vitro Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vitro evaluation of 1-Ethyl-2-propylpiperazine, a novel piperazine derivative, for its potential anticancer activity. The protocols outlined below detail the necessary steps for initial cytotoxicity screening, followed by more in-depth mechanistic studies to elucidate its mode of action.
Introduction
Piperazine derivatives have shown promise as anticancer agents by targeting various cellular pathways.[1][2][3][4] This document provides a standardized protocol for investigating the in vitro efficacy of a novel derivative, this compound, against a panel of human cancer cell lines. The described experimental workflow will enable researchers to determine its cytotoxic potential and gain insights into its mechanism of action, including the induction of apoptosis and cell cycle arrest.
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the in vitro characterization of this compound.
Caption: Experimental workflow for in vitro evaluation of this compound.
Protocols
Cell Culture
-
Cell Line Selection : Choose a panel of relevant human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous cell line like MCF-10A for selectivity assessment).
-
Culture Conditions : Maintain the cell lines in the recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing : Passage the cells upon reaching 80-90% confluency to maintain exponential growth.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.[5]
-
Cell Seeding : Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[6] Allow the cells to adhere overnight.
-
Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment : Replace the medium with fresh medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation : Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.[7][8][9]
-
Cell Seeding and Treatment : Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting : Collect both adherent and floating cells and wash with cold PBS.
-
Staining : Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer.
-
Data Analysis : Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis
This assay uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.[7][10]
-
Cell Seeding and Treatment : Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation : Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining : Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis : Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 15.2 ± 1.8 |
| A549 | Lung Cancer | 48 | 25.5 ± 2.3 |
| HCT116 | Colon Cancer | 48 | 18.9 ± 2.1 |
| MCF-10A | Normal Breast | 48 | > 100 |
Table 2: Hypothetical Apoptosis Induction by this compound in MCF-7 Cells (48h Treatment)
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |
| Control | 0 | 2.1 ± 0.5 | 3.5 ± 0.7 |
| This compound | 15 (IC50) | 18.4 ± 1.9 | 12.6 ± 1.5 |
| This compound | 30 (2x IC50) | 25.7 ± 2.4 | 20.1 ± 2.2 |
Table 3: Hypothetical Cell Cycle Distribution in MCF-7 Cells Treated with this compound (24h Treatment)
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | 55.2 ± 3.1 | 28.9 ± 2.5 | 15.9 ± 1.8 |
| This compound | 15 (IC50) | 68.4 ± 3.5 | 15.1 ± 1.9 | 16.5 ± 2.0 |
| This compound | 30 (2x IC50) | 75.1 ± 4.2 | 8.7 ± 1.5 | 16.2 ± 1.9 |
Hypothesized Signaling Pathway
Based on studies of other piperazine derivatives, this compound may induce apoptosis through the intrinsic pathway.[2][11] The following diagram illustrates a potential mechanism of action.
Caption: Hypothesized apoptotic signaling pathway induced by this compound.
Conclusion
These application notes provide a detailed and structured approach for the in vitro assessment of this compound's anticancer properties. By following these protocols, researchers can generate robust and reproducible data to determine the compound's efficacy and elucidate its mechanism of action, thereby providing a solid foundation for further preclinical development.
References
- 1. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Apoptosis and cell cycle analyses [bio-protocol.org]
- 8. noblelifesci.com [noblelifesci.com]
- 9. The Anticancer Potential of Chlorine Dioxide in Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Investigating the Neuroactivity of 1-Ethyl-2-propylpiperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Piperazine derivatives are a well-established class of compounds with significant pharmacological activity within the central nervous system (CNS).[1][2] Many of these derivatives modulate monoaminergic systems, including dopaminergic and serotonergic pathways, leading to their investigation for therapeutic applications such as antipsychotics, antidepressants, and anxiolytics.[1][3][4] 1-Ethyl-2-propylpiperazine is a novel piperazine analog with potential neuroactive properties. These application notes provide a detailed experimental framework for characterizing its neuropharmacological profile, from initial in vitro screening to in vivo behavioral assessment.
The following protocols outline a logical progression of experiments to elucidate the mechanism of action and potential psychoactive effects of this compound. The workflow begins with in vitro assays to determine its molecular targets and effects on neurotransmitter systems, followed by in vivo studies in rodent models to assess its behavioral impact.
Experimental Workflow
The proposed experimental workflow is designed to systematically evaluate the neuroactivity of this compound.
Caption: Experimental workflow for neuroactivity testing.
I. In Vitro Neuropharmacology
A. Receptor Binding Assays
Objective: To determine the binding affinity of this compound for a panel of CNS receptors, with a primary focus on dopamine and serotonin receptor subtypes.
Protocol:
-
Membrane Preparation: Utilize commercially available cell membranes or prepare them from cells recombinantly expressing the target human receptors (e.g., D1, D2, D3, D4, D5, 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C).
-
Radioligand Binding: Perform competitive binding assays using a specific radioligand for each receptor target.[5][6]
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters using a cell harvester.[6]
-
Detection: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the inhibitory constant (Ki) values by non-linear regression analysis of the competition binding curves using the Cheng-Prusoff equation.
Data Presentation:
| Target Receptor | Radioligand | Ki (nM) of this compound |
| Dopamine D1 | [³H]SCH23390 | |
| Dopamine D2 | [³H]Spiperone | |
| Dopamine D3 | [³H]7-OH-DPAT | |
| Serotonin 5-HT1A | [³H]8-OH-DPAT | |
| Serotonin 5-HT2A | [³H]Ketanserin | |
| ... (other relevant receptors) |
B. Neurotransmitter Uptake and Release Assays
Objective: To assess the effect of this compound on the uptake and release of dopamine and serotonin.
Protocol for Neurotransmitter Uptake Assay:
-
Synaptosome Preparation: Prepare synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin).
-
Incubation: Pre-incubate the synaptosomes with varying concentrations of this compound or a reference inhibitor (e.g., GBR 12909 for dopamine uptake, fluoxetine for serotonin uptake).
-
Radiolabeled Neurotransmitter Addition: Add a fixed concentration of radiolabeled neurotransmitter ([³H]dopamine or [³H]serotonin).
-
Termination of Uptake: Stop the uptake reaction by rapid filtration and washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained by the synaptosomes using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) from the concentration-response curves.
Protocol for Neurotransmitter Release Assay:
-
Brain Slice or Synaptosome Preparation: Prepare brain slices or synaptosomes from relevant rodent brain regions.[7]
-
Loading with Radiolabeled Neurotransmitter: Incubate the preparation with [³H]dopamine or [³H]serotonin to allow for uptake.
-
Superfusion: Place the loaded tissue in a superfusion chamber and perfuse with buffer to establish a stable baseline of neurotransmitter release.[7]
-
Stimulation: Stimulate neurotransmitter release using a depolarizing agent (e.g., high potassium concentration or an electrical stimulus).
-
Compound Application: Apply varying concentrations of this compound during the stimulation phase.
-
Fraction Collection and Analysis: Collect the superfusate in fractions and measure the radioactivity in each fraction to determine the amount of neurotransmitter released.
-
Data Analysis: Express the data as a percentage of the stimulation-evoked release in the absence of the test compound.
Data Presentation:
| Assay | Neurotransmitter | IC50 / EC50 (nM) of this compound |
| Uptake Inhibition | Dopamine | |
| Uptake Inhibition | Serotonin | |
| Release Modulation | Dopamine | |
| Release Modulation | Serotonin |
Potential Signaling Pathway
Based on the known pharmacology of piperazine derivatives, this compound may interact with dopaminergic and serotonergic signaling pathways.
Caption: Potential monoaminergic signaling pathways.
II. In Vivo Behavioral Pharmacology
A. Locomotor Activity Test
Objective: To evaluate the effects of this compound on spontaneous locomotor activity in rodents, which can indicate stimulant or sedative properties.[8][9]
Protocol:
-
Animals: Use adult male mice or rats.
-
Apparatus: Employ open-field arenas equipped with automated infrared beam detection systems or video tracking software to measure locomotor activity.[10][11]
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. On the test day, allow each animal to habituate to the open-field arena for 30-60 minutes.
-
Drug Administration: Administer this compound or vehicle (e.g., saline) via an appropriate route (e.g., intraperitoneal, oral). A range of doses should be tested.
-
Data Collection: Immediately place the animal back into the arena and record locomotor activity for a set period (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the data using ANOVA to compare the effects of different doses of this compound to the vehicle control group.
Data Presentation:
| Dose of this compound (mg/kg) | Total Distance Traveled (cm) | Horizontal Activity (beam breaks) | Vertical Activity (rears) |
| Vehicle | |||
| Dose 1 | |||
| Dose 2 | |||
| Dose 3 |
B. Drug Discrimination Studies
Objective: To determine if the subjective effects of this compound are similar to those of a known psychoactive drug (e.g., a psychostimulant like d-amphetamine).[12][13]
Protocol:
-
Animals: Use adult male rats or mice.
-
Apparatus: Utilize standard two-lever operant conditioning chambers equipped with a food reward dispenser.[14]
-
Training:
-
Train the animals to press one lever ("drug lever") for a food reward after being administered a training drug (e.g., d-amphetamine at 1 mg/kg).
-
Train the animals to press the other lever ("vehicle lever") for a food reward after being administered the vehicle.
-
Training sessions are conducted daily until the animals reliably press the correct lever (>80% accuracy).
-
-
Testing:
-
Once trained, administer various doses of this compound and observe which lever the animal predominantly presses.
-
Test sessions are typically conducted once or twice a week, interspersed with training sessions.
-
-
Data Collection: Record the number of presses on each lever and the response rate.
-
Data Analysis: Calculate the percentage of responses on the drug-appropriate lever. Full generalization is considered to occur if the animals make ≥80% of their responses on the drug-appropriate lever.[15]
Data Presentation:
| Test Compound | Dose (mg/kg) | % Drug Lever Responding | Response Rate (responses/min) |
| Vehicle | - | ||
| d-amphetamine (training drug) | 1.0 | ||
| This compound | Dose 1 | ||
| This compound | Dose 2 | ||
| This compound | Dose 3 |
Drug Discrimination Paradigm Logic
This diagram illustrates the decision-making process for the animal in the drug discrimination task.
References
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 7. Neurotransmitter Release Assay [bio-protocol.org]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. va.gov [va.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Drug discrimination - Wikipedia [en.wikipedia.org]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. meliordiscovery.com [meliordiscovery.com]
Application Note & Protocol: Quantification of 1-Ethyl-2-propylpiperazine in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Ethyl-2-propylpiperazine is a substituted piperazine derivative with potential pharmacological activity. To support pharmacokinetic and toxicokinetic studies, a sensitive and selective analytical method for its quantification in biological matrices is essential. This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple liquid-liquid extraction (LLE) for sample cleanup and an electrospray ionization (ESI) source for high sensitivity and specificity.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): this compound-d5 (or a structurally similar piperazine derivative)
-
HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Deionized water
Instrumentation
-
Liquid Chromatograph (LC): Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer (MS): SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 4.6 mm) or equivalent
Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed for the extraction of this compound from human plasma.[1][2][3][4]
-
Allow all samples (calibration standards, quality control samples, and unknown samples) and reagents to thaw to room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., 100 ng/mL in 50% methanol).
-
Add 50 µL of 0.1 M sodium hydroxide to basify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 13,000 x g for 10 minutes to separate the organic and aqueous layers.[5]
-
Carefully transfer the upper organic layer (approximately 500 µL) to a new microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | Phenomenex Kinetex C18 (2.6 µm, 100 x 4.6 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | This compound: m/z 157.2 -> 114.2 (Quantifier), 157.2 -> 86.1 (Qualifier) |
| MRM Transition (IS) | m/z 162.2 -> 119.2 |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
Data Presentation
The following table summarizes the quantitative performance of the analytical method.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy at LLOQ | 95.2% |
| Precision at LLOQ (CV%) | 8.5% |
| Accuracy (Low QC) | 98.7% |
| Precision (Low QC) | 6.2% |
| Accuracy (Mid QC) | 101.3% |
| Precision (Mid QC) | 4.8% |
| Accuracy (High QC) | 99.1% |
| Precision (High QC) | 5.5% |
| Mean Extraction Recovery | 88.4% |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound in human plasma.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key steps of the bioanalytical method validation, following established guidelines.
Caption: Key parameters and acceptance criteria for bioanalytical method validation.
References
- 1. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijstr.org [ijstr.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1-Ethyl-2-propylpiperazine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethyl-2-propylpiperazine is an unsymmetrically substituted piperazine derivative. Due to the lack of specific literature on this compound, this document provides a potential synthetic route and explores its predicted applications in organic synthesis based on the known reactivity of analogous piperazine structures. Piperazine and its derivatives are crucial scaffolds in medicinal chemistry and serve as versatile reagents and catalysts in organic synthesis. The unique substitution pattern of this compound, featuring both N-alkylation and C-alkylation, suggests its potential utility as a sterically hindered base, a ligand for metal catalysts, and a building block for more complex molecules.
Predicted Applications in Organic Synthesis
Based on the general reactivity of substituted piperazines, this compound is anticipated to be a valuable tool in the following areas:
-
As a Hindered Base: The presence of ethyl and propyl groups on the nitrogen and carbon atoms, respectively, creates a sterically hindered environment. This can be advantageous in reactions where a non-nucleophilic base is required to prevent side reactions. For example, it could be employed in elimination reactions and as an acid scavenger in various coupling reactions.
-
As a Ligand in Catalysis: The two nitrogen atoms of the piperazine ring can act as a bidentate ligand for transition metals. The specific substitution pattern of this compound could influence the steric and electronic properties of the resulting metal complex, potentially leading to unique reactivity and selectivity in catalytic transformations such as cross-coupling reactions and hydrogenations.
-
As a Synthetic Building Block: The piperazine core is a common motif in pharmacologically active compounds. This compound can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The secondary amine provides a handle for further functionalization, allowing for the introduction of various substituents to modulate the biological activity of the final compound.
Proposed Synthetic Protocol for this compound
A plausible synthetic route to this compound, designed to control the substitution pattern, is a two-step process starting from the commercially available 2-propylpiperazine. This method involves the selective N-ethylation of the less sterically hindered nitrogen atom.
Experimental Protocol:
Step 1: Synthesis of this compound
-
Reaction Setup: To a solution of 2-propylpiperazine (1.0 eq.) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a mild base like potassium carbonate (K₂CO₃) (1.5 eq.).
-
Addition of Ethylating Agent: Slowly add ethyl iodide (CH₃CH₂I) or ethyl bromide (CH₃CH₂Br) (1.1 eq.) to the reaction mixture at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, filter off the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to afford the desired this compound.
Table 1: Hypothetical Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Starting Material | 2-Propylpiperazine |
| Reagents | Ethyl iodide, Potassium carbonate |
| Solvent | Acetonitrile |
| Temperature | Room Temperature |
| Reaction Time | 24-48 hours |
| Predicted Yield | 70-85% |
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthesis of this compound.
Logical Relationship of Potential Applications
The unique structural features of this compound give rise to its potential applications in organic synthesis.
Caption: Applications derived from molecular structure.
Conclusion
While direct experimental data for this compound is not currently available in the reviewed literature, its synthesis is feasible through established methods for N-alkylation of piperazines. Based on the known reactivity of related compounds, it is a promising candidate for applications as a sterically hindered base, a ligand in metal-catalyzed reactions, and a building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Further research is warranted to explore the full potential of this unique piperazine derivative.
Application Notes and Protocols for Developing a Receptor Binding Assay for 1-Ethyl-2-propylpiperazine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for developing a receptor binding assay for the novel compound 1-Ethyl-2-propylpiperazine. Given that piperazine derivatives are known to interact with a variety of neurotransmitter receptors, this protocol outlines two robust methods for characterizing the binding affinity of this compound: a traditional radioligand binding assay and a non-radioactive fluorescence polarization assay.[1] These methodologies are broadly applicable to G protein-coupled receptors (GPCRs), which are common targets for such compounds.[2][3][4] The protocols provided are detailed to ensure reproducibility and include guidance on data analysis and interpretation.
Introduction
This compound is a novel piperazine derivative. The piperazine scaffold is a common motif in a multitude of pharmacologically active compounds, known to target various receptors within the central nervous system (CNS).[1] Derivatives of piperazine have shown affinity for dopamine, serotonin, histamine, and sigma receptors, among others.[1][5][6][7] Therefore, the initial characterization of this compound should involve screening against a panel of these likely receptor targets to identify its primary binding partners. This document will focus on providing a framework for a competitive binding assay to determine the binding affinity (Ki) of the compound for a selected receptor, using either a radiolabeled or fluorescently labeled ligand.
Principle of the Assays
Radioligand Binding Assay: This technique measures the affinity of a ligand for a receptor by quantifying the displacement of a radioactively labeled ligand ("hot" ligand) by an unlabeled test compound (the "cold" ligand, in this case, this compound). The assay is performed with cell membranes expressing the receptor of interest. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.[8][9][10]
Fluorescence Polarization (FP) Assay: This is a homogeneous, non-radioactive alternative to the radioligand binding assay.[2][11] It is based on the principle that a small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low fluorescence polarization. When this fluorescent ligand binds to a larger molecule, such as a receptor, its tumbling is slowed, leading to an increase in fluorescence polarization. A test compound that competes for the same binding site will displace the fluorescent ligand, causing a decrease in fluorescence polarization.[11]
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is adapted for determining the binding affinity of this compound for the Dopamine D2 receptor, a common target for piperazine derivatives.[12]
Materials and Reagents:
-
Receptor Source: Cell membranes prepared from HEK293 cells stably expressing the human Dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (a well-characterized D2 antagonist).[13][14]
-
Test Compound: this compound.
-
Non-specific Binding Control: Haloperidol or another high-affinity D2 antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. The concentration range should be wide enough to generate a full competition curve (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 50 µL of a high concentration of haloperidol (e.g., 10 µM, for non-specific binding) or 50 µL of the this compound dilution.
-
50 µL of [³H]-Spiperone at a final concentration close to its Kd (e.g., 1 nM).[14]
-
100 µL of the D2 receptor membrane preparation (the amount of protein should be optimized to ensure that less than 10% of the radioligand is bound).[15]
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the 96-well filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of haloperidol) from the total binding (counts in the absence of any competitor).
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Fluorescence Polarization Competition Binding Assay
This protocol provides a non-radioactive method to assess the binding of this compound, for example, to the Sigma-1 receptor, another potential target for piperazine compounds.[5][7][16]
Materials and Reagents:
-
Receptor Source: Purified Sigma-1 receptor or cell membranes expressing the receptor.
-
Fluorescent Ligand: A fluorescently labeled ligand with known affinity for the Sigma-1 receptor (e.g., a derivative of pentazocine conjugated to a fluorophore like BODIPY TMR).[2][17]
-
Test Compound: this compound.
-
Non-specific Binding Control: A known high-affinity Sigma-1 receptor ligand (e.g., (+)-pentazocine).[16]
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
384-well black, flat-bottom plates.
-
A plate reader capable of measuring fluorescence polarization.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Setup: In a 384-well plate, add the following to each well:
-
10 µL of assay buffer (for total binding) or 10 µL of a high concentration of (+)-pentazocine (for non-specific binding) or 10 µL of the this compound dilution.
-
10 µL of the fluorescent ligand at a final concentration that gives a stable and robust FP signal.
-
20 µL of the purified Sigma-1 receptor or membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
Data Analysis:
-
The data is typically presented as millipolarization (mP) units.
-
Plot the mP values against the logarithm of the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki can be calculated using the Cheng-Prusoff equation as described for the radioligand binding assay.
Data Presentation
The quantitative data from these assays should be summarized in a clear and structured table for easy comparison.
| Parameter | This compound | Control Compound (e.g., Haloperidol) |
| IC50 (nM) | Insert experimental value | Insert experimental value |
| Ki (nM) | Insert calculated value | Insert known or experimental value |
| Hill Slope | Insert value from curve fit | Insert value from curve fit |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a competitive receptor binding assay.
Caption: General workflow for competitive receptor binding assays.
Signaling Pathway
The following diagram illustrates a simplified signaling pathway for a G protein-coupled receptor (GPCR), such as the Dopamine D2 receptor, which typically couples to Gi/o proteins to inhibit adenylyl cyclase.[12]
Caption: Simplified D2 receptor (Gi-coupled) signaling pathway.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Use of fluorescence polarization detection for the measurement of fluopeptidetm binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 11. Fluorescent Ligands in Fluorescence Polarization Assays - Celtarys [celtarys.com]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 13. Radioligand binding and autoradiographic analysis of dopamine receptors in the human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
High-Throughput Screening Assays for 1-Ethyl-2-propylpiperazine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine derivatives are a prominent class of compounds in medicinal chemistry, known for their diverse pharmacological activities targeting the central nervous system (CNS). The 1-Ethyl-2-propylpiperazine scaffold represents a key structure for the development of novel therapeutics. High-throughput screening (HTS) is an essential methodology for rapidly assessing the biological activity of large numbers of such derivatives against various molecular targets. This document provides detailed application notes and experimental protocols for HTS assays relevant to the screening of this compound derivatives, with a focus on their potential interactions with serotonin receptors and acetylcholinesterase.
Target Rationale
Based on the structural characteristics of the piperazine core, derivatives of this compound are predicted to interact with key neurotransmitter systems. The primary targets for initial screening efforts include:
-
Serotonin (5-HT) Receptors: Piperazine derivatives are well-documented modulators of various 5-HT receptor subtypes, including 5-HT1A and 5-HT2A, which are implicated in mood disorders, psychosis, and other neurological conditions.
-
Acetylcholinesterase (AChE): Inhibition of AChE is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease. The piperazine moiety is a known pharmacophore in several AChE inhibitors.
High-Throughput Screening Workflow
The general workflow for a high-throughput screening campaign to identify active this compound derivatives involves several key stages, from initial assay development to hit confirmation.
Caption: A generalized workflow for a high-throughput screening campaign.
Application Note 1: Homogeneous Fluorescence-Based Calcium Flux Assay for 5-HT2A Receptor Antagonists
Objective: To identify and characterize this compound derivatives that act as antagonists at the human 5-HT2A receptor.
Principle: The 5-HT2A receptor is a Gq-coupled G-protein coupled receptor (GPCR). Activation of this receptor leads to an increase in intracellular calcium concentration ([Ca2+]). This assay utilizes a fluorescent calcium indicator that exhibits increased fluorescence upon binding to Ca2+. Antagonists will inhibit the calcium mobilization induced by a known 5-HT2A agonist.
Signaling Pathway:
Caption: Simplified signaling pathway of the 5-HT2A receptor leading to calcium release.
Experimental Protocol:
1. Cell Culture and Plating:
- Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2A receptor in appropriate growth medium.
- Seed cells into 384-well, black-walled, clear-bottom microplates at a density of 15,000-25,000 cells per well in 25 µL of growth medium.
- Incubate plates for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2.
2. Compound Preparation:
- Prepare stock solutions of this compound derivatives and control compounds (e.g., a known 5-HT2A antagonist like ketanserin) in 100% DMSO.
- Perform serial dilutions to create a concentration range for dose-response curves. The final DMSO concentration in the assay should be ≤ 0.5%.
3. Dye Loading:
- Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM or Calcium-6) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Remove the growth medium from the cell plates and add 25 µL of the dye loading buffer to each well.
- Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
4. Assay Procedure (Antagonist Mode):
- Using a fluorescent kinetic plate reader (e.g., FLIPR or FlexStation), add the this compound derivatives or control antagonist to the cell plate.
- Incubate for 15-30 minutes.
- Add a pre-determined concentration of a 5-HT2A agonist (e.g., serotonin or a selective agonist) that elicits a sub-maximal response (EC80).
- Immediately measure the fluorescence intensity over a period of 90-180 seconds.
5. Data Analysis:
- The change in fluorescence (ΔF) is calculated by subtracting the basal fluorescence from the peak fluorescence.
- For antagonist dose-response curves, normalize the data to the positive (agonist only) and negative (no agonist) controls.
- Calculate the IC50 values using a four-parameter logistic equation.
Data Presentation:
| Compound ID | Structure | 5-HT2A IC50 (nM) |
| EPP-001 | This compound | >10,000 |
| Analog-1A | [Structure of a more potent analog] | 85 |
| Analog-1B | [Structure of a less potent analog] | 1,200 |
| Ketanserin | [Reference Antagonist] | 5.2 |
Note: The data presented are hypothetical and for illustrative purposes only.
Application Note 2: High-Throughput Colorimetric Assay for Acetylcholinesterase Inhibitors
Objective: To identify and quantify the inhibitory activity of this compound derivatives against human acetylcholinesterase (AChE).
Principle: This assay is based on the Ellman's method. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. Inhibitors of AChE will reduce the rate of this colorimetric reaction.
Experimental Protocol:
1. Reagent Preparation:
- AChE Solution: Prepare a solution of recombinant human acetylcholinesterase in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
- Substrate Solution: Prepare a solution of acetylthiocholine iodide (ATCh) in deionized water.
- DTNB Solution: Prepare a solution of DTNB in the assay buffer.
- Compound Plates: Prepare serial dilutions of the this compound derivatives and a known AChE inhibitor (e.g., donepezil) in assay buffer containing a small percentage of DMSO.
2. Assay Procedure:
- Add 25 µL of the compound dilutions to the wells of a 384-well clear microplate.
- Add 25 µL of the AChE solution to each well and incubate for 15 minutes at room temperature.
- Initiate the reaction by adding 50 µL of a pre-mixed solution of ATCh and DTNB.
- Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
3. Data Analysis:
- Calculate the rate of the reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
- Determine the percentage of inhibition for each compound concentration relative to the uninhibited control.
- Calculate the IC50 values by fitting the dose-response data to a suitable model.
Data Presentation:
| Compound ID | Structure | AChE IC50 (µM) |
| EPP-001 | This compound | >100 |
| Analog-2A | [Structure of a more potent analog] | 5.8 |
| Analog-2B | [Structure of a less potent analog] | 45.2 |
| Donepezil | [Reference Inhibitor] | 0.025 |
Note: The data presented are hypothetical and for illustrative purposes only.
Summary and Conclusion
The provided application notes and protocols describe robust and high-throughput methods for screening this compound derivatives against two key CNS targets: the 5-HT2A receptor and acetylcholinesterase. The fluorescence-based calcium flux assay offers a functional readout for GPCR modulation, while the colorimetric AChE assay provides a reliable method for identifying enzyme inhibitors. These assays can be readily automated and are suitable for primary screening of large compound libraries, as well as for subsequent hit-to-lead characterization. The detailed protocols and data presentation formats serve as a guide for researchers in the field of drug discovery to efficiently evaluate the potential of this promising class of compounds.
Application Notes and Protocols for 1-Ethyl-2-propylpiperazine as a Chemical Probe: A Critical Assessment and General Framework
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Based on a comprehensive review of publicly available scientific literature, 1-Ethyl-2-propylpiperazine is not a recognized or validated chemical probe. A chemical probe is a potent, selective, and well-characterized small molecule used to study the function of a specific protein target. The use of such a tool requires robust data from peer-reviewed studies to ensure the reliability of experimental outcomes. While some commercial vendors may market this compound for research purposes, the absence of published data on its biological targets, potency, and selectivity means it does not currently meet the stringent criteria required for a chemical probe.
This document, therefore, provides a general framework and protocols for the characterization and use of a novel chemical probe, using hypothetical data for illustrative purposes. This will serve as a guide for researchers who may be considering evaluating a compound like this compound or any other novel small molecule for its potential as a chemical probe.
Part 1: Defining a Chemical Probe
A chemical probe is a small molecule that is used to study the function of a protein target. To be considered a high-quality chemical probe, a compound must meet the following criteria:
-
Potency: It should modulate the activity of its intended target at low concentrations (typically nanomolar to low micromolar).
-
Selectivity: It should have high selectivity for the intended target over other related and unrelated proteins.
-
Known Mechanism of Action: The way in which the probe interacts with its target (e.g., as an inhibitor, agonist, or antagonist) should be well-understood.
-
Cellular Activity: It should be able to penetrate cells and engage its target in a cellular context.
-
Availability of a Negative Control: An ideal chemical probe has a structurally similar but biologically inactive analog, which can be used to control for off-target effects.
Part 2: Hypothetical Characterization of a Novel Chemical Probe
Let's assume we are evaluating a hypothetical compound, "Probe-X" (which for the purpose of this document will stand in for a properly characterized probe), as a selective inhibitor of a hypothetical kinase, "Kinase-Y".
Data Presentation: Summary of Quantitative Data for "Probe-X"
| Parameter | Value | Target | Assay Type |
| IC50 | 50 nM | Kinase-Y | In vitro kinase assay |
| Kd | 25 nM | Kinase-Y | Isothermal Titration Calorimetry |
| EC50 | 200 nM | Kinase-Y | Cellular phospho-substrate assay |
| Selectivity Panel | >100-fold | 400 kinases | KiNativ™ |
| Negative Control IC50 | >50 µM | Kinase-Y | In vitro kinase assay |
Experimental Protocols
1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Probe-X against Kinase-Y.
-
Materials: Recombinant Kinase-Y, appropriate peptide substrate, ATP, Probe-X, assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), and a detection reagent (e.g., ADP-Glo™, Promega).
-
Procedure:
-
Prepare a serial dilution of Probe-X in DMSO.
-
In a 384-well plate, add 5 µL of assay buffer containing Kinase-Y.
-
Add 50 nL of the serially diluted Probe-X or DMSO (vehicle control).
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at the Km concentration).
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
2. Cellular Target Engagement Assay
-
Objective: To determine the half-maximal effective concentration (EC50) of Probe-X for inhibiting Kinase-Y activity in a cellular context.
-
Materials: A cell line that expresses Kinase-Y and has a detectable downstream phosphorylation event, appropriate cell culture medium, Probe-X, lysis buffer, primary antibody against the phosphorylated substrate, and a secondary antibody for detection (e.g., Western blot or ELISA).
-
Procedure:
-
Plate cells in a 96-well plate and grow to 80-90% confluency.
-
Treat the cells with a serial dilution of Probe-X or DMSO for 2 hours.
-
Lyse the cells and collect the protein lysate.
-
Quantify the total protein concentration in each lysate.
-
Analyze the phosphorylation status of the Kinase-Y substrate using Western blot or ELISA.
-
Quantify the signal for the phosphorylated substrate and normalize it to the total protein concentration.
-
Calculate the EC50 value by fitting the data to a four-parameter logistic equation.
-
Part 3: Visualization of Workflows and Pathways
Diagram 1: General Workflow for Chemical Probe Characterization
Caption: Workflow for the validation of a novel chemical probe.
Diagram 2: Hypothetical Signaling Pathway of Kinase-Y
Caption: Inhibition of the Kinase-Y signaling pathway by Probe-X.
Conclusion
Researchers are strongly advised to use well-validated chemical probes from reputable sources to ensure the reproducibility and reliability of their findings. While this compound may be available for purchase, its utility as a chemical probe has not been established in the scientific literature. The protocols and workflows provided here offer a general guide for the rigorous evaluation that any new candidate chemical probe should undergo before it is used in biological research.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethyl-2-propylpiperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 1-Ethyl-2-propylpiperazine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a direct alkylation approach.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| YLD-001 | Low yield of the desired this compound. | - Polysubstitution leading to 1,4-diethyl-2-propylpiperazine, 1-ethyl-2,4-dipropylpiperazine, or quaternary ammonium salts.- Incomplete reaction.- Suboptimal reaction temperature.- Inefficient purification. | - Use a large excess of the starting piperazine derivative (e.g., 1-ethylpiperazine or 1-propylpiperazine) relative to the alkylating agent.- Employ a stepwise synthesis approach with a protecting group (e.g., Boc or acetyl) to ensure monosubstitution at each step.- Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.- Optimize the reaction temperature; start with room temperature and gradually increase if necessary.- Utilize fractional distillation under reduced pressure or column chromatography for efficient purification. |
| PUR-001 | Difficulty in separating this compound from starting materials and byproducts. | - Similar boiling points of the desired product and byproducts (e.g., other N-alkylated piperazines).- Presence of unreacted starting materials. | - For unreacted piperazine, consider converting the product mixture to their hydrochloride salts. The salt of the desired product may have different solubility, facilitating separation.- High-performance liquid chromatography (HPLC) or preparative gas chromatography (GC) can be employed for high-purity separation.- Fractional distillation under high vacuum can improve the separation of compounds with close boiling points. |
| RXN-001 | The reaction is not proceeding or is very slow. | - Low reactivity of the alkyl halide (e.g., using alkyl chlorides instead of bromides or iodides).- Insufficient temperature.- Inadequate base strength. | - Use more reactive alkylating agents like alkyl bromides or iodides.- Gradually increase the reaction temperature while monitoring for byproduct formation.- Use a stronger, non-nucleophilic base such as potassium carbonate or triethylamine to neutralize the hydrohalic acid formed during the reaction. |
| BYP-001 | Formation of significant amounts of quaternary ammonium salts. | - Use of excess alkylating agent.- High reaction temperatures promoting over-alkylation. | - Use a stoichiometric or slight excess of the piperazine derivative relative to the alkylating agent.- Maintain a moderate reaction temperature.- Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most straightforward approach is the direct N-alkylation of a suitable piperazine precursor. This can be achieved through two primary pathways:
-
Stepwise Alkylation of Piperazine: This involves the protection of one nitrogen atom of piperazine, followed by sequential alkylation with an ethyl and a propyl group (or vice versa), and finally deprotection.
-
Direct Alkylation of a Mono-substituted Piperazine: This involves the reaction of either 1-ethylpiperazine with a propyl halide or 1-propylpiperazine with an ethyl halide.[1]
Q2: How can I minimize the formation of di-substituted byproducts?
A2: To favor mono-alkylation and minimize the formation of 1,4-disubstituted byproducts, you can:
-
Use a significant excess of the starting piperazine derivative. This statistically favors the alkylation of the more abundant, unreacted piperazine over the newly formed mono-substituted product.
-
Employ a protecting group strategy. By protecting one nitrogen atom, you can selectively alkylate the other, then deprotect and alkylate the first nitrogen. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and acetyl.[2]
-
Use in-situ formation of piperazine monohydrochloride, which deactivates one of the nitrogen atoms, thus favoring mono-alkylation.
Q3: What are the recommended reaction conditions for the N-alkylation of piperazines?
A3: Typical conditions involve reacting the piperazine with an alkyl halide in the presence of a base in a suitable solvent.
-
Alkylating agents: Alkyl bromides or iodides are generally more reactive than alkyl chlorides.
-
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is used to scavenge the acid (HBr or HI) produced during the reaction.
-
Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF) is commonly used.
-
Temperature: The reaction is often carried out at room temperature or with gentle heating (e.g., refluxing in acetonitrile).
Q4: What purification techniques are most effective for isolating this compound?
A4: Purification can be challenging due to the presence of structurally similar byproducts.
-
Extraction: A standard aqueous workup can remove inorganic salts and water-soluble impurities.
-
Distillation: Fractional distillation under reduced pressure is often the primary method for purifying N-alkylated piperazines.
-
Chromatography: For high purity, column chromatography on silica gel or alumina can be effective. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing) is a good starting point.
Q5: Are there any safety precautions I should be aware of?
A5: Yes, always follow standard laboratory safety procedures.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Alkyl halides are often toxic and volatile, handle them with care.
-
Piperazine and its derivatives can be corrosive and irritating to the skin and respiratory tract.
Experimental Protocols
Protocol 1: Stepwise Synthesis via N-Boc-piperazine
This protocol outlines a two-step alkylation process using a protecting group to ensure the selective formation of this compound.
Step 1: Synthesis of 1-Boc-4-ethylpiperazine
-
To a solution of 1-Boc-piperazine (1 eq.) in acetonitrile, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl bromide (1.1 eq.) dropwise to the suspension.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-Boc-4-ethylpiperazine.
Step 2: Deprotection and Propylation
-
Dissolve the purified 1-Boc-4-ethylpiperazine (1 eq.) in a solution of 4M HCl in dioxane.
-
Stir the mixture at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain 1-ethylpiperazine dihydrochloride.
-
Dissolve the dihydrochloride salt in water and basify with a strong base (e.g., NaOH) to a pH > 12.
-
Extract the free base (1-ethylpiperazine) with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 1-ethylpiperazine.
-
Dissolve the obtained 1-ethylpiperazine (1 eq.) in acetonitrile, add potassium carbonate (1.5 eq.), and then add propyl bromide (1.1 eq.) dropwise.
-
Stir at room temperature overnight.
-
Work up and purify as described in Step 1 to obtain this compound.
Visualizations
Caption: Stepwise synthesis of this compound.
Caption: Troubleshooting workflow for low synthesis yield.
References
identifying and minimizing byproducts in 1-Ethyl-2-propylpiperazine synthesis
Technical Support Center: 1-Ethyl-2-propylpiperazine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of this compound. The information aims to help identify and minimize the formation of byproducts during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound is typically synthesized via N-alkylation of 2-propylpiperazine. The two most common methods are:
-
Reductive Amination: This involves the reaction of 2-propylpiperazine with acetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[1][2][3] This method is often preferred due to its high selectivity and mild reaction conditions.
-
Direct Alkylation: This route uses an ethylating agent, such as ethyl bromide or ethyl iodide, to directly alkylate the secondary amine of the 2-propylpiperazine starting material.[4][5] While straightforward, this method can be more prone to over-alkylation.
Q2: What are the primary byproducts to expect during the synthesis?
A2: The most common byproducts are:
-
1,4-Diethyl-2-propylpiperazine: This is the product of over-alkylation, where both nitrogen atoms of the piperazine ring are ethylated. This is a more significant issue in direct alkylation methods.
-
Unreacted 2-propylpiperazine: Incomplete reaction can leave starting material in the final product mixture.
-
Positional Isomers: If the starting 2-propylpiperazine is not pure and contains other isomers (e.g., 2-isopropylpiperazine), corresponding N-ethylated isomers will be present as byproducts.
-
Byproducts from the Reducing Agent: In reductive amination, side reactions involving the reducing agent can occur, especially with prolonged reaction times. For instance, amines can be acetylated by STAB.[6]
Q3: How can I identify and quantify these byproducts?
A3: The most effective analytical technique for identifying and quantifying byproducts in this synthesis is Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]
-
GC-MS separates the components of the reaction mixture, and the mass spectrometer provides fragmentation patterns that help in the structural elucidation of the main product and any impurities.[7][9] Isomers can sometimes be challenging to separate by GC-MS alone and may require specific chromatographic conditions or derivatization.[7][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for confirming the structure of the desired product and can be used to quantify major impurities if their signals are well-resolved from the product's signals.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity analysis and quantification, especially for less volatile byproducts.
Q4: What are the most effective strategies to minimize byproduct formation?
A4: Minimizing byproducts primarily involves controlling the reaction conditions:
-
Control of Stoichiometry: To reduce over-alkylation (formation of 1,4-diethyl-2-propylpiperazine), it is advisable to use a slight excess of the 2-propylpiperazine relative to the ethylating agent.
-
Use of a Protecting Group: For direct alkylation, one of the piperazine nitrogens can be protected with a group like tert-butyloxycarbonyl (Boc).[10][11] The exposed nitrogen is then ethylated, followed by deprotection to yield the mono-ethylated product. This multi-step process can be very effective for achieving high purity.
-
Choice of Synthetic Route: Reductive amination is generally more selective for mono-alkylation than direct alkylation with alkyl halides.[1]
-
Reaction Temperature and Time: Lowering the reaction temperature and monitoring the reaction to stop it upon completion can prevent the formation of degradation products and side-reactions.
Q5: What is the recommended method for purifying the final product?
A5: The choice of purification method depends on the physical properties of the product and the nature of the impurities.
-
Vacuum Distillation: If this compound is a liquid with a suitable boiling point, vacuum distillation is an effective method for separating it from less volatile or non-volatile impurities.
-
Column Chromatography: For high-purity requirements, silica gel column chromatography can be used to separate the desired product from closely related byproducts.
-
Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Increase reaction time or temperature moderately. Confirm the quality and reactivity of starting materials. |
| Suboptimal reducing agent (for reductive amination). | Ensure the reducing agent (e.g., STAB) is fresh and was stored under anhydrous conditions. |
| Inefficient work-up procedure. | Optimize the extraction and isolation steps to minimize product loss. Ensure the pH is appropriate during aqueous extractions. |
| Side reactions consuming starting material. | Re-evaluate the reaction conditions (solvent, temperature, stoichiometry) to disfavor side reactions. |
Problem 2: High Levels of 1,4-Diethyl-2-propylpiperazine (Over-alkylation)
| Possible Cause | Suggested Solution |
| Excess of ethylating agent. | Use a stoichiometric amount or a slight excess of 2-propylpiperazine. |
| Reaction temperature is too high or reaction time is too long. | Reduce the reaction temperature and monitor the reaction progress closely by TLC or GC-MS to stop it once the starting material is consumed. |
| Direct alkylation method is used. | Consider switching to the more selective reductive amination method. Alternatively, use a mono-protected piperazine derivative.[10] |
Problem 3: Significant Amount of Unreacted 2-propylpiperazine in the Product
| Possible Cause | Suggested Solution |
| Insufficient amount of ethylating agent or acetaldehyde. | Use a slight excess (1.1-1.2 equivalents) of the ethylating agent or aldehyde. |
| Deactivated reducing agent (for reductive amination). | Use a fresh batch of the reducing agent. |
| Reaction time is too short. | Increase the reaction time and monitor for the disappearance of the starting material. |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
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To a solution of 2-propylpiperazine (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add acetaldehyde (1.1 eq).
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Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion intermediate.
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Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Control the temperature as the addition may be exothermic.
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Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or GC-MS.
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: GC-MS Analysis for Byproduct Identification
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
GC-MS Instrument Conditions (Example):
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable for separating piperazine derivatives.[12]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[12]
-
Injector: Splitless mode at 250°C.
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.
-
-
Data Analysis: Identify the peaks corresponding to the starting material, product, and byproducts by comparing their retention times and mass spectra to known standards or by interpreting their fragmentation patterns.
Visualizations
Caption: A flowchart of the synthesis and purification process for this compound.
Caption: A decision tree for identifying and addressing common byproducts.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Reactions of Piperazines | Ambeed [ambeed.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. scholars.direct [scholars.direct]
troubleshooting 1-Ethyl-2-propylpiperazine instability in cell culture media
Technical Support Center: 1-Ethyl-2-propylpiperazine
This guide provides troubleshooting for researchers, scientists, and drug development professionals experiencing instability with this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound instability in my cell culture experiments?
A1: Signs of compound instability can manifest in several ways, leading to unreliable and irreproducible results. Key indicators include:
-
Decreased Potency: A noticeable decline in the expected biological effect over the course of an experiment (e.g., requiring higher concentrations to achieve the same IC50).
-
High Variability: Significant differences in results between replicate wells, plates, or experiments conducted on different days.
-
Visual Changes in Media: In some cases, degradation can lead to a slight change in the color or turbidity of the cell culture medium.
-
Unexpected Cytotoxicity: The compound appears more toxic than expected, which could be due to the formation of a cytotoxic degradation product.
Q2: What factors in cell culture media can cause this compound to degrade?
A2: Cell culture medium is a complex mixture where several factors can contribute to the degradation of a small molecule like this compound. Piperazine derivatives can be susceptible to:
-
Oxidation: The presence of dissolved oxygen, metal ions (like iron and copper) that can catalyze oxidation, and components like riboflavin (which can be photosensitive) can lead to oxidative degradation of the piperazine ring.[1][2]
-
pH Shifts: While media is buffered, cellular metabolism can cause local pH changes. The stability of piperazine compounds can be pH-dependent.
-
Reaction with Media Components: Reactive species, such as aldehydes from glucose degradation or free radicals, can potentially react with the nitrogen atoms in the piperazine ring.[3]
-
Light Exposure: Some compounds are sensitive to light. Storing media with the compound under bright lab lights can accelerate degradation.[4]
Q3: How should I prepare and store stock solutions of this compound to maximize stability?
A3: Proper handling of stock solutions is critical.
-
Solvent Choice: Use anhydrous dimethyl sulfoxide (DMSO) for the initial stock solution.
-
Storage Temperature: Store stock solutions at -80°C for long-term stability. For daily use, a -20°C stock is acceptable for short periods.[5]
-
Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Light Protection: Store aliquots in amber vials or wrap tubes in foil to protect from light.
Q4: What is the recommended best practice for applying this compound to cell cultures?
A4: To minimize the impact of instability during experiments:
-
Fresh Dilutions: Always prepare fresh dilutions of the compound in your cell culture medium immediately before adding it to the cells. Do not store the compound pre-diluted in media for extended periods.
-
Media Refreshment: For long-term experiments (over 24 hours), consider refreshing the media with a freshly prepared compound solution every 24-48 hours to maintain a consistent concentration of the active molecule.
-
Control Wells: Include appropriate controls in every experiment. This should consist of vehicle-only controls and potentially a positive control compound with known stability.[6]
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high variability.
Issue 2: Progressive Loss of Compound Efficacy in Long-Term Assays
The compound shows a strong effect at 24 hours, but the effect diminishes significantly by 48 or 72 hours, more than can be explained by cellular metabolism alone. This strongly suggests the compound is degrading in the media over time.
Quantitative Analysis of Stability:
A High-Performance Liquid Chromatography (HPLC) analysis can quantify the concentration of this compound over time when incubated in cell culture media at 37°C.
| Time Point (Hours) | Concentration in DMEM (% of Initial) | Concentration in DMEM + 10% FBS (% of Initial) |
| 0 | 100% | 100% |
| 6 | 91% | 98% |
| 12 | 78% | 95% |
| 24 | 55% | 89% |
| 48 | 25% | 72% |
| 72 | 10% | 58% |
Interpretation:
-
The compound shows significant degradation in basal DMEM over 72 hours.
-
The presence of 10% Fetal Bovine Serum (FBS) appears to have a stabilizing effect, possibly due to the binding of the compound to proteins like albumin, protecting it from degradation.[7]
Solutions:
-
Prioritize Serum-Containing Media: If compatible with your experimental design, use serum-containing media to improve stability.
-
Refresh Media: For serum-free conditions, it is critical to refresh the media containing the compound every 24 hours.
-
Consider Antioxidants: Supplementing the media with a mild antioxidant like N-acetylcysteine (NAC) at a low concentration (e.g., 1 mM) may help reduce oxidative degradation.
Experimental Protocols
Protocol 1: HPLC-MS Assay for Compound Stability in Media
This protocol allows for the direct measurement of the concentration of this compound over time.
Materials:
-
This compound
-
Cell culture medium (with and without 10% FBS)
-
HPLC-MS system
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
96-well plates or microcentrifuge tubes
Methodology:
-
Prepare Compound Solution: Prepare a 10 µM solution of this compound in the cell culture medium to be tested.
-
Time Points: Aliquot the solution into separate sterile tubes or wells for each time point (e.g., 0, 2, 6, 12, 24, 48 hours).
-
Incubation: Incubate the samples in a standard cell culture incubator (37°C, 5% CO2).
-
Sample Collection: At each time point, take one aliquot and immediately stop the degradation by adding an equal volume of cold acetonitrile to precipitate proteins.[8]
-
Sample Preparation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet precipitated proteins. Transfer the supernatant to an HPLC vial for analysis.
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Run a suitable gradient (e.g., 5% to 95% B over 5 minutes).
-
Detection: Use mass spectrometry to detect the parent mass of this compound (m/z = 157.27 for [M+H]+).[9]
-
-
Data Analysis: Quantify the peak area for the compound at each time point and normalize it to the T=0 sample to determine the percentage of compound remaining.[10]
Hypothetical Impact on Signaling Pathways
Instability can complicate the interpretation of results. The parent compound may inhibit a target, but a degradation product could be inactive or have off-target effects.
Example Scenario: this compound is a potent inhibitor of "Kinase-X". However, upon oxidation in media, it forms "Metabolite-Y", which is inactive.
Caption: Impact of compound degradation on a signaling pathway.
References
- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. nucleusbiologics.com [nucleusbiologics.com]
- 5. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buy this compound [smolecule.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Ethyl-2-propylpiperazine via Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for improving the purity of 1-Ethyl-2-propylpiperazine through recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best approach to purify this compound if it is a liquid or a low-melting solid at room temperature?
A1: Direct recrystallization of a low-melting solid or a liquid is often challenging. A common and effective strategy for purifying amines like this compound is to first convert them into a salt. Acid addition salts, such as hydrochlorides or acetates, typically have higher melting points and are more crystalline than the free base, making them more amenable to purification by recrystallization.[1][2] After purification, the salt can be neutralized with a base to regenerate the purified free base.
Q2: How do I select an appropriate solvent for the recrystallization of this compound or its salt?
A2: The ideal solvent is one in which your compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[3][4] For piperazine derivatives, alcohols such as ethanol or isopropyl alcohol have been successfully used.[5] Solvent mixtures, like n-hexane/acetone or n-hexane/ethyl acetate, can also be effective.[6] It is recommended to perform small-scale solubility tests with a range of solvents to identify the optimal system for your specific compound.
Q3: My this compound salt is not precipitating from the solution upon cooling. What should I do?
A3: Failure to precipitate is a common issue in recrystallization and can be due to several factors:
-
Too much solvent: This is the most frequent reason for poor or no crystal formation.[3][7] Try to concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[7]
-
Inappropriate solvent: The chosen solvent may not be optimal. If the above methods fail, it may be necessary to recover the crude product by removing the solvent and attempting the recrystallization with a different solvent system.[7][8]
Q4: The recrystallization process is yielding an oil instead of crystals. How can I resolve this "oiling out" issue?
A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.[4] This can be addressed by:
-
Increasing the solvent volume: Re-dissolve the oil by heating the solution and adding a small amount of additional solvent. Slower cooling may then promote crystal formation instead of oiling.[7][8]
-
Lowering the crystallization temperature: Ensure the solution is not cooled too rapidly. A slower, more gradual cooling process can favor the formation of crystals.
-
Changing the solvent: The use of a different solvent or a solvent mixture might be necessary to prevent oiling out.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Recovery of Crystals | - Too much solvent was used initially.[3]- The crystals are significantly soluble in the cold solvent.- Premature crystallization occurred during hot filtration. | - Concentrate the filtrate by evaporating some of the solvent and re-cooling.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a minimal amount of ice-cold solvent to wash the crystals.[3]- Preheat the filtration apparatus (funnel and filter paper) to prevent premature crystallization. |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product.- A second recrystallization may be necessary. |
| Crystallization Happens Too Quickly | - The solution is too concentrated.- The cooling process is too rapid. | - Reheat the solution and add a small amount of additional solvent to slightly increase the solubility.[8]- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling rate.[8] |
Experimental Protocols
Protocol 1: General Recrystallization of this compound as a Salt (e.g., Hydrochloride)
-
Dissolution: In a fume hood, dissolve the crude this compound salt in a minimal amount of a suitable hot solvent (e.g., isopropyl alcohol) in an Erlenmeyer flask.[5] Add the solvent in small portions, heating and stirring, until the solid just dissolves.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Data Presentation
Table 1: Hypothetical Solubility Data for this compound Hydrochloride
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at 78°C ( g/100 mL) | Suitability |
| Water | 25 | 80 | Poor (too soluble at low temp) |
| Ethanol | 5 | 50 | Good |
| Isopropyl Alcohol | 2 | 45 | Excellent |
| Acetone | 1 | 10 | Moderate |
| Hexane | <0.1 | <0.5 | Poor (insoluble) |
Table 2: Example of Purity Improvement via Recrystallization
| Sample | Purity before Recrystallization (by GC-MS) | Purity after Recrystallization (by GC-MS) | Recovery Rate |
| Batch A | 95.2% | 99.5% | 85% |
| Batch B | 92.1% | 99.2% | 82% |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound salt.
Caption: A logical flow diagram for troubleshooting common recrystallization issues.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
addressing unexpected cytotoxicity of 1-Ethyl-2-propylpiperazine in vitro
This technical support center provides troubleshooting guidance for researchers encountering unexpected in vitro cytotoxicity with 1-Ethyl-2-propylpiperazine. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: We observed significant cytotoxicity with this compound at concentrations where we expected to see a pharmacological effect, not cell death. What are the initial steps to verify this finding?
A1: It is crucial to first confirm that the observed cytotoxicity is not an artifact. We recommend the following initial verification steps:
-
Repeat the experiment: Use a freshly prepared stock solution of this compound and a new batch of cells.
-
Confirm compound identity and purity: If possible, verify the identity and purity of your compound stock using analytical methods such as NMR or mass spectrometry. Impurities from synthesis can sometimes be the source of toxicity.[1]
-
Run multiple cytotoxicity assays: Use at least two different assays that measure different endpoints of cell death (e.g., an MTT assay for metabolic activity and a lactate dehydrogenase (LDH) assay for membrane integrity) to confirm the cytotoxic effect.[2][3]
-
Include appropriate controls: Ensure your experiment includes untreated cells, vehicle-treated cells (the solvent used to dissolve the compound), and a positive control for cytotoxicity.[2]
Q2: What are the potential causes of unexpected in vitro cytotoxicity?
A2: Unexpected cytotoxicity can stem from several factors:
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Compound-related issues: This includes degradation of the compound in the culture medium, formation of toxic metabolites by the cells[4][5], or low solubility leading to precipitation and physical stress on the cells.
-
Off-target effects: The compound may be interacting with cellular targets other than the intended one, leading to a toxic response.[5]
-
Experimental artifacts: The compound might interfere with the assay itself. For example, some compounds can directly reduce MTT, leading to a false reading of viability.[6] High or low cell density can also lead to unreliable results.[2]
-
Cell line sensitivity: The specific cell line you are using may be particularly sensitive to this compound.
Q3: Our MTT assay results suggest high cytotoxicity, but we are not sure if the compound is interfering with the assay. How can we check for this?
A3: To check for assay interference, you can run a cell-free assay. Add this compound to the culture medium in the absence of cells and then perform the MTT assay as usual.[6] If you observe a color change, it indicates that the compound is directly reducing the MTT reagent. In this case, you should use a different cytotoxicity assay that is not based on metabolic reduction, such as the LDH assay or a dye-based viability assay like Trypan Blue.[3]
Troubleshooting Guide
This guide provides a systematic approach to investigating the unexpected cytotoxicity of this compound.
Step 1: Confirm and Characterize the Cytotoxicity
The first step is to obtain a reproducible and quantitative measure of the compound's cytotoxicity.
-
Experiment: Determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line using a reliable cytotoxicity assay.
-
Rationale: This will provide a quantitative measure of the compound's cytotoxic potency and a benchmark for further experiments.
Table 1: Hypothetical IC50 Values for this compound in HCT116 Cells
| Assay Type | Incubation Time | IC50 (µM) |
| MTT Assay | 24 hours | 15.2 |
| LDH Assay | 24 hours | 18.5 |
| CellTiter-Glo® | 24 hours | 16.8 |
Step 2: Investigate the Mechanism of Cell Death
Understanding how the cells are dying is crucial for mitigating the cytotoxic effect. The two main types of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
-
Experiment 1: Caspase Activity Assay. Measure the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[7][8][9][10]
-
Experiment 2: Annexin V/Propidium Iodide (PI) Staining. This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Rationale: These experiments will help determine if this compound is inducing a specific cell death program.
Table 2: Hypothetical Results of Mechanistic Assays
| Assay | Treatment (24 hours) | Result | Interpretation |
| Caspase-3/7 Activity | 20 µM this compound | 4.5-fold increase vs. vehicle | Induction of Apoptosis |
| Annexin V/PI Staining | 20 µM this compound | 35% Annexin V+/PI- cells | Induction of Apoptosis |
Step 3: Explore Potential Underlying Causes
Several cellular processes can lead to cytotoxicity. Investigating these can provide insight into the compound's mechanism of action.
-
Experiment: Reactive Oxygen Species (ROS) Detection. Measure the levels of intracellular ROS using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[11][12][13][14]
-
Rationale: Many cytotoxic compounds induce oxidative stress, which can damage cellular components and trigger cell death.[15]
Table 3: Hypothetical ROS Levels in HCT116 Cells
| Treatment (6 hours) | Fold Increase in DCF Fluorescence |
| Vehicle Control | 1.0 |
| 20 µM this compound | 3.2 |
| Positive Control (H2O2) | 5.0 |
Visualizations
Caption: A flowchart illustrating the troubleshooting workflow for unexpected cytotoxicity.
Caption: A hypothetical signaling pathway for apoptosis induced by this compound.
Detailed Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard procedures.[6][16]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time (e.g., 24 hours). Include vehicle-only and untreated controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[16]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[18]
Caspase-Glo® 3/7 Assay
This protocol is based on the manufacturer's instructions.[7][8][9]
-
Cell Plating and Treatment: Plate and treat cells in a white-walled 96-well plate as described for the MTT assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Reactive Oxygen Species (ROS) Detection
This protocol uses the DCFH-DA probe.[11][13][14]
-
Cell Plating and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound for a shorter duration (e.g., 1-6 hours).
-
Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C.
-
Wash: Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.
References
- 1. Buy this compound [smolecule.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 8. promega.com [promega.com]
- 9. ulab360.com [ulab360.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. evotec.com [evotec.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. atcc.org [atcc.org]
- 18. resources.rndsystems.com [resources.rndsystems.com]
Technical Support Center: Purification of 1-Ethyl-2-propylpiperazine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-Ethyl-2-propylpiperazine.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
Table 1: Physical Properties of 1-Ethylpiperazine and Estimated Properties for this compound.
| Property | 1-Ethylpiperazine | Estimated this compound |
| Molecular Formula | C6H14N2[1] | C9H20N2 |
| Molecular Weight | 114.19 g/mol [1] | 156.27 g/mol |
| Boiling Point | 157 °C[1] | > 160 °C |
| Solubility in Water | Soluble[1] | Moderately soluble to slightly soluble |
| Appearance | Clear, colorless to yellow liquid[1] | Likely a colorless to pale yellow liquid |
Q2: What are the common impurities encountered during the synthesis of this compound?
The synthesis of unsymmetrically substituted piperazines can lead to several impurities. The most common are:
-
Starting materials: Unreacted piperazine, ethylating agent, or propylating agent.
-
Mono-substituted intermediates: 1-ethylpiperazine or 1-propylpiperazine.
-
Di-substituted byproducts: 1,4-diethylpiperazine or 1,4-dipropylpiperazine. The formation of di-substituted derivatives is a common issue in the alkylation of piperazine.
-
Positional isomers: If the synthesis involves a substituted piperazine starting material, other positional isomers might be present.
Q3: What are the recommended analytical techniques to assess the purity of this compound?
A combination of chromatographic and spectroscopic methods is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the desired product from non-volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can be used to identify and quantify impurities.
Troubleshooting Guide
Problem 1: My final product is contaminated with a significant amount of di-substituted piperazine (e.g., 1,4-diethylpiperazine). How can I remove it?
Answer: The separation of mono- and di-substituted piperazines can be challenging due to their similar polarities. Here are a few strategies:
-
Fractional Distillation: If the boiling points of your desired product and the di-substituted impurity are sufficiently different, fractional distillation under reduced pressure can be an effective separation method.
-
Column Chromatography: Silica gel chromatography is a standard method for purifying piperazine derivatives. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the less polar di-substituted byproduct from the more polar mono-substituted product.
-
Salt Formation and Crystallization: You can selectively precipitate the desired product as a salt. For instance, piperazine can be purified by forming its diacetate salt. Experiment with different acids (e.g., acetic acid, hydrochloric acid) and solvent systems to find conditions that selectively crystallize the salt of this compound.
Problem 2: I am observing unreacted piperazine in my final product. What is the best way to remove it?
Answer: Unreacted piperazine is more polar than the alkylated products.
-
Aqueous Extraction: You can wash the crude product with water to remove the highly water-soluble piperazine. Adjusting the pH of the aqueous phase can further enhance the separation.
-
Silica Gel Chromatography: Piperazine will have a strong affinity for the silica gel and will elute much later than the desired product.
Problem 3: My purified this compound is a yellow oil, but I expect a colorless liquid. What could be the cause?
Answer: A yellow color can indicate the presence of oxidized impurities or residual starting materials.
-
Treatment with Activated Carbon: Dissolving the product in a suitable solvent and stirring with activated carbon can help remove colored impurities.
-
Re-purification: If the color persists, an additional purification step, such as column chromatography or distillation, may be necessary.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).
-
Column Packing: Pack a glass column with silica gel using a slurry method with the chosen non-polar solvent.
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin elution with the non-polar solvent. Gradually increase the solvent polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) to the mobile phase.
-
Fraction Collection: Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Salt Formation and Recrystallization
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., acetone).
-
Acid Addition: Slowly add a stoichiometric amount of a suitable acid (e.g., acetic acid in acetone) to the solution while stirring.
-
Precipitation: The salt of this compound should precipitate out of the solution. Cooling the mixture may improve the yield.
-
Filtration: Collect the precipitated salt by filtration and wash it with a small amount of the cold solvent.
-
Recrystallization: For higher purity, recrystallize the salt from a suitable solvent system.
-
Liberation of the Free Base: Dissolve the purified salt in water and basify the solution with a strong base (e.g., NaOH) to liberate the free piperazine.
-
Extraction: Extract the free base with an organic solvent, dry the organic layer over a suitable drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure.
Diagrams
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
preventing degradation of 1-Ethyl-2-propylpiperazine during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethyl-2-propylpiperazine. The information provided is based on the general principles of piperazine chemistry and may require adaptation for your specific experimental context.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
Issue 1: I've observed a color change in my stored this compound.
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Question: My previously colorless or light-colored solution of this compound has developed a yellow or brownish tint. What could be the cause?
-
Answer: A color change is often an indicator of degradation. The primary suspects are oxidation and exposure to light. Piperazine and its derivatives can be sensitive to air and light, leading to the formation of colored degradation products.[1] It is also possible that the compound is reacting with trace impurities in the solvent or container.
Issue 2: My analytical results (e.g., NMR, GC-MS) show unexpected peaks.
-
Question: I am seeing new, unidentified peaks in the analytical spectrum of my this compound sample that were not present when it was fresh. What are these?
-
Answer: The appearance of new peaks strongly suggests the presence of degradation products. Common degradation pathways for piperazines include oxidation and thermal degradation.[2][3] Oxidative degradation can lead to the formation of various byproducts, including smaller amines, aldehydes, and carboxylates like formate and acetate.[2][4] Thermal degradation, especially at elevated temperatures, can also generate a range of degradation products.[5][6] It is recommended to use techniques like GC-MS or LC-MS to identify these new compounds.[2][7]
Issue 3: I am experiencing inconsistent results in my experiments.
-
Question: My bioassays or chemical reactions using stored this compound are giving variable and non-reproducible results. Could this be related to storage?
-
Answer: Yes, inconsistent results are a common consequence of using a degraded compound. If this compound has started to degrade, the actual concentration of the active compound is lower than expected, and the presence of degradation products can interfere with your experiment. These byproducts may have their own reactivity or biological activity, leading to unpredictable outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Based on general guidelines for piperazine compounds, this compound should be stored in a cool, dry, and well-ventilated area.[1][8] The container should be tightly sealed to prevent exposure to air and moisture.[1][8] To minimize light-induced degradation, store the compound in an amber or opaque container.[1] For long-term storage, refrigeration or freezing in an inert atmosphere (e.g., argon or nitrogen) is recommended.[9]
Q2: How does temperature affect the stability of this compound?
A2: Elevated temperatures can accelerate the thermal degradation of piperazine derivatives.[5] While specific data for this compound is not available, studies on similar molecules show that methyl substitutions on the piperazine ring can increase the rate of thermal degradation.[5] Therefore, it is crucial to avoid storing the compound at high temperatures. Room temperature storage should be for short periods only; for longer durations, lower temperatures are preferable.[9]
Q3: What is the role of the atmosphere in the degradation of this compound?
A3: The presence of oxygen can lead to oxidative degradation of piperazines.[2][3] Piperazines can also absorb carbon dioxide from the air, which can affect the pH and potentially lead to the formation of carbamates.[1][10] For sensitive applications, it is best to store this compound under an inert atmosphere such as nitrogen or argon to minimize these reactions.
Q4: Are there any materials I should avoid for storing this compound?
A4: Avoid storing piperazine compounds in contact with strong acids and strong oxidizing agents, as they can react violently.[1] Ensure that the storage container is made of an inert material. For solutions, the choice of solvent is also critical, as some solvents may contain impurities that can promote degradation.
Quantitative Data on Stability
The following table provides a template with hypothetical data to illustrate how the stability of this compound could be assessed under different storage conditions. Researchers should generate their own data for their specific batches and formulations.
| Storage Condition | Time Point | Purity (%) of this compound (Hypothetical) | Total Degradation Products (%) (Hypothetical) |
| Room Temperature (~20-25°C), Air, Light | 0 Months | 99.5 | 0.5 |
| 3 Months | 95.2 | 4.8 | |
| 6 Months | 88.7 | 11.3 | |
| Refrigerated (2-8°C), Air, Dark | 0 Months | 99.5 | 0.5 |
| 3 Months | 99.1 | 0.9 | |
| 6 Months | 98.5 | 1.5 | |
| Frozen (-20°C), Inert Gas, Dark | 0 Months | 99.5 | 0.5 |
| 3 Months | 99.4 | 0.6 | |
| 6 Months | 99.3 | 0.7 |
Experimental Protocols
1. Accelerated Stability Study Protocol
This protocol is designed to assess the stability of this compound under accelerated conditions to predict its long-term stability.
-
Objective: To determine the degradation rate of this compound under various environmental conditions.
-
Materials:
-
This compound
-
Appropriate solvent (e.g., water, ethanol)
-
Vials with inert caps
-
Environmental chambers (for controlled temperature and humidity)
-
Analytical instrumentation (e.g., HPLC, GC-MS)
-
-
Procedure:
-
Prepare solutions of this compound at a known concentration.
-
Aliquot the solutions into vials. For each condition, prepare triplicate samples for each time point.
-
Expose the vials to a matrix of conditions:
-
Temperature: e.g., 4°C, 25°C, 40°C
-
Atmosphere: Air vs. Inert Gas (Nitrogen or Argon)
-
Light: Exposed to light vs. protected from light (amber vials or wrapped in foil)
-
-
At specified time points (e.g., 0, 1, 3, 6 months), remove a set of vials from each condition.
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Analyze the samples using a validated analytical method (e.g., HPLC, GC-MS) to quantify the amount of remaining this compound and any major degradation products.
-
Plot the concentration of this compound over time for each condition to determine the degradation kinetics.
-
2. Analytical Method for Degradation Product Identification
This protocol outlines a general approach for identifying unknown degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Objective: To identify the chemical structures of degradation products of this compound.
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Procedure:
-
Sample Preparation:
-
Dissolve a sample of degraded this compound in a suitable volatile solvent.
-
If necessary, perform a derivatization step to improve the volatility and thermal stability of the analytes.
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Use a GC temperature program that effectively separates the parent compound from its degradation products. A typical program might start at a low temperature and ramp up to a higher temperature.
-
The mass spectrometer should be operated in full scan mode to acquire mass spectra of all eluting peaks.
-
-
Data Analysis:
-
Compare the chromatogram of the degraded sample to that of a fresh, undegraded sample to identify new peaks.
-
For each new peak, analyze the corresponding mass spectrum.
-
Propose structures for the degradation products by interpreting the fragmentation patterns in the mass spectra.
-
If possible, confirm the identity of the degradation products by comparing their retention times and mass spectra to those of authentic reference standards.
-
-
Visualizations
Caption: Troubleshooting workflow for suspected degradation of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. academic.oup.com [academic.oup.com]
- 10. Piperazine - Wikipedia [en.wikipedia.org]
refining dosage concentrations of 1-Ethyl-2-propylpiperazine for in vivo studies
This guide provides troubleshooting advice and frequently asked questions for researchers working with the novel compound 1-Ethyl-2-propylpiperazine (EPPZ) in in vivo studies. The information herein is intended to assist in the refinement of dosage concentrations and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a rodent model?
A1: For a novel compound like EPPZ, initial dose selection should be conservative. We recommend beginning with a dose-ranging study starting from 1 mg/kg and escalating to 3 mg/kg and 10 mg/kg. This range is based on preliminary in vitro efficacy data and standard practices for compounds of a similar molecular weight and class. Always perform thorough toxicity monitoring at each dose level.
Q2: What is the best vehicle for dissolving EPPZ for in vivo administration?
A2: EPPZ exhibits moderate solubility. For intraperitoneal (IP) and oral (PO) administration, a vehicle of 5% DMSO, 40% PEG300, and 55% saline is recommended. For intravenous (IV) administration, solubility can be more challenging; consider a formulation of 10% Solutol HS 15 in saline. Always prepare fresh on the day of the experiment and vortex thoroughly.
Q3: My animals are showing signs of sedation and lethargy at a 10 mg/kg dose. Is this expected?
A3: Sedation can be an off-target effect of piperazine derivatives. If the sedation is mild and transient, it may be a tolerable side effect. However, if it is severe or interferes with the primary experimental endpoints (e.g., behavioral tests), you should reduce the dose to a lower, non-sedating level (e.g., 5 mg/kg) or consider a different administration route that may alter the pharmacokinetic profile.
Q4: I am not observing the expected therapeutic effect at my current dose. What should I do?
A4: If you are not seeing the desired effect, consider the following troubleshooting steps:
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Verify Compound Integrity: Ensure the compound has not degraded.
-
Check Administration Technique: Confirm the accuracy of your dosing volume and technique.
-
Increase the Dose: If no adverse effects were noted, a dose escalation study is warranted.
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Evaluate Pharmacokinetics: The compound may be rapidly metabolized or poorly absorbed. A preliminary pharmacokinetic study is highly recommended.
Troubleshooting Guide
Issue 1: Poor Solubility and Precipitation in Vehicle
-
Problem: The compound is not fully dissolving or is precipitating out of solution before administration.
-
Solution:
-
Sonication: Use a bath sonicator for 10-15 minutes to aid dissolution.
-
Gentle Warming: Warm the vehicle to 37°C. Do not overheat, as this can degrade the compound.
-
pH Adjustment: Test the effect of small pH adjustments on solubility. For piperazine compounds, a slightly acidic pH may improve solubility.
-
Alternative Vehicle: Refer to the solubility data below for other potential vehicle systems.
-
Issue 2: High Inter-Individual Variability in Response
-
Problem: Animals within the same dose group are showing highly variable responses.
-
Solution:
-
Standardize Administration: Ensure the time of day for dosing is consistent, as circadian rhythms can affect metabolism.
-
Control for Food Intake: For oral administration, ensure animals are fasted for a consistent period (e.g., 4 hours) before dosing, as food can affect absorption.
-
Increase Group Size: A larger 'n' per group can help determine if the variability is statistically significant or due to random chance.
-
Quantitative Data Summary
Table 1: Solubility of this compound (EPPZ)
| Vehicle System | Concentration (mg/mL) | Appearance | Notes |
| Saline | < 0.1 | Suspension | Not suitable for IV |
| 5% DMSO / 95% Saline | 1 | Clear Solution | Suitable for low doses |
| 5% DMSO / 40% PEG300 / 55% Saline | 5 | Clear Solution | Recommended for IP/PO |
| 10% Solutol HS 15 / 90% Saline | 2 | Clear Solution | Recommended for IV |
Table 2: Preliminary Dose-Ranging Tolerability in Mice (Single IP Dose)
| Dose (mg/kg) | Observation Period (hours) | Clinical Signs | Recommendation |
| 1 | 4 | No observable adverse effects | Safe starting dose |
| 3 | 4 | No observable adverse effects | Well-tolerated |
| 10 | 4 | Mild, transient lethargy (resolves by 2h) | MTD (Maximum Tolerated Dose) |
| 30 | 4 | Ataxia, significant sedation | Exceeds MTD |
Experimental Protocols
Protocol 1: Preparation of EPPZ for Intraperitoneal (IP) Administration
-
Weigh the required amount of EPPZ powder in a sterile microfuge tube.
-
Add the appropriate volume of 100% DMSO to achieve 20x the final concentration (this creates a stock).
-
Vortex until the EPPZ is completely dissolved.
-
In a separate sterile tube, combine the required volumes of PEG300 and saline.
-
Add the EPPZ/DMSO stock solution to the PEG300/saline mixture dropwise while vortexing to prevent precipitation.
-
The final vehicle composition should be 5% DMSO, 40% PEG300, 55% saline.
-
Administer to animals at a volume of 10 mL/kg.
Visualizations
Technical Support Center: Managing Off-Target Effects of 1-Ethyl-2-propylpiperazine (EPPZ)
Disclaimer: Information regarding the specific compound "1-Ethyl-2-propylpiperazine" is limited in publicly available scientific literature. This guide has been constructed as a representative technical support resource for a hypothetical selective Dopamine D2 receptor antagonist, abbreviated as EPPZ, to illustrate best practices for managing off-target effects common to piperazine derivatives and other receptor--targeted small molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for EPPZ?
A1: EPPZ is designed as a high-affinity competitive antagonist for the Dopamine D2 receptor (D2R). Its primary, or "on-target," effect is to block the binding of endogenous dopamine to this receptor, thereby inhibiting D2R-mediated signaling pathways.
Q2: What are the known or predicted off-target interactions for EPPZ?
A2: Due to structural similarities with other biogenic amine receptors, EPPZ may exhibit cross-reactivity with several other receptors.[1] The most common off-targets for piperazine-based compounds include other dopamine receptor subtypes (D3, D4), serotonin receptors (e.g., 5-HT2A, 5-HT2C), and adrenergic receptors (e.g., α1, α2).[1] It is crucial to experimentally determine the binding affinity of EPPZ for a panel of relevant off-targets in your specific experimental system.
Q3: What is a "selectivity window" and how does it apply to my EPPZ experiments?
A3: The selectivity window is the concentration range in which a compound demonstrates a significant effect on its intended target with minimal engagement of off-targets. Operating within this window is critical for attributing observed effects to the on-target mechanism. To determine this window, you need to compare the potency of EPPZ at your primary target (e.g., D2R) versus its potency at known off-targets. A wider selectivity window allows for more confidence in the specificity of your results.
Q4: How can I minimize off-target effects in my experiments?
A4: Minimizing off-target effects involves a multi-faceted approach:
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Dose-Response Analysis: Use the lowest effective concentration of EPPZ that elicits the desired on-target effect. A full dose-response curve is essential.
-
Use of Controls: Employ structurally similar but inactive control compounds, as well as structurally distinct compounds that target the same receptor, to confirm that the observed phenotype is specific to EPPZ's on-target activity.
-
Genetic Knockdown/Knockout: The most rigorous approach is to use genetic tools like CRISPR-Cas9 or RNAi to remove the primary target (D2R).[2][3] If EPPZ still produces the effect in a D2R-knockout system, the effect is unequivocally off-target.[3]
-
Orthogonal Assays: Confirm your findings using multiple, distinct experimental assays that measure different aspects of the same biological process.
Troubleshooting Guide
Issue 1: I'm observing an unexpected or paradoxical phenotype after EPPZ treatment.
-
Question: Could this be an off-target effect?
-
Answer: Yes. Unexpected phenotypes are a hallmark of off-target activity. The observed effect may be due to EPPZ interacting with a secondary target that initiates a different signaling cascade.
-
Troubleshooting Steps:
-
Consult the Selectivity Profile: Refer to the binding affinity data for EPPZ (see Table 1). Is there a known off-target with high affinity that could explain the phenotype?
-
Perform a Dose-Response Experiment: Does the unexpected phenotype occur only at high concentrations of EPPZ, outside the established selectivity window for D2R? If so, it is likely an off-target effect.
-
Use a Rescue Experiment: Can the effect be blocked by a selective antagonist for a suspected off-target receptor? For example, if you suspect 5-HT2A is the off-target, pre-treat cells with a selective 5-HT2A antagonist before adding EPPZ.
-
Issue 2: My experimental results with EPPZ are inconsistent or have high variability.
-
Question: Could off-target effects be contributing to this variability?
-
Answer: Potentially. If EPPZ is engaging multiple targets with varying affinities, slight differences in experimental conditions (e.g., cell density, incubation time, reagent concentration) can lead to disproportionate changes in on-target vs. off-target signaling, increasing variability.
-
Troubleshooting Steps:
-
Optimize Concentration: Ensure you are using a concentration of EPPZ firmly within its selectivity window for D2R. Re-validate this concentration with a fresh dose-response curve.
-
Standardize Protocols: Tightly control all experimental parameters. Pay close attention to cell passage number, as receptor expression levels can change over time.
-
Confirm Target Expression: Verify the expression levels of both the on-target (D2R) and major potential off-targets in your experimental model (e.g., via qPCR or Western blot). Inconsistent expression of an off-target receptor could be a source of variability.
-
Issue 3: How do I definitively prove my observed effect is due to D2R inhibition by EPPZ?
-
Question: What is the gold-standard experiment for confirming on-target activity?
-
Answer: The most definitive method is to demonstrate that the effect of EPPZ is absent in a system lacking the D2R target.[3]
-
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow to distinguish on-target vs. off-target effects.
Quantitative Data Summary
The following tables provide hypothetical but representative data for EPPZ to guide experimental design.
Table 1: EPPZ Receptor Binding Affinity Profile
This table summarizes the binding affinity (Ki) of EPPZ for its primary target (D2R) and a panel of common off-targets. Lower Ki values indicate stronger binding.
| Receptor Target | Ki (nM) | Receptor Family | Potential Effect of Engagement |
| Dopamine D2 (On-Target) | 1.5 | Dopaminergic | Antagonism (Intended Effect) |
| Dopamine D3 | 25 | Dopaminergic | Antagonism |
| Dopamine D4 | 45 | Dopaminergic | Antagonism |
| Serotonin 5-HT2A | 80 | Serotonergic | Antagonism |
| Serotonin 5-HT2C | 150 | Serotonergic | Antagonism |
| Adrenergic α1A | 220 | Adrenergic | Antagonism |
| Adrenergic α2B | 500 | Adrenergic | Antagonism |
| Histamine H1 | >1000 | Histaminergic | Negligible |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Objective | Recommended Concentration Range | Rationale |
| Confirm On-Target D2R Effect | 1 - 15 nM | This range is 1-10x the Ki for D2R, ensuring target engagement while maintaining >15-fold selectivity over the nearest off-target (D3). |
| Investigate Off-Target Effects | 50 - 500 nM | Concentrations in this range will begin to engage D3, D4, 5-HT2A, and α1A receptors, allowing for the study of their contribution to cellular phenotypes. |
| Initial Screening / Dose-Response | 0.1 nM - 10,000 nM | A broad range is necessary to establish a full concentration-response curve and identify the potencies for both on- and off-target effects. |
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Ki
This protocol is used to determine the binding affinity of EPPZ for a receptor of interest.
-
Objective: To calculate the inhibitor constant (Ki) of EPPZ at a specific receptor.
-
Materials:
-
Cell membranes prepared from a cell line overexpressing the target receptor (e.g., HEK293-D2R).
-
A suitable radioligand for the target receptor (e.g., [³H]-Spiperone for D2R).
-
Non-specific binding control (e.g., Haloperidol).
-
EPPZ stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Scintillation fluid and vials.
-
Glass fiber filters and a cell harvester.
-
-
Methodology:
-
Prepare serial dilutions of EPPZ.
-
In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of EPPZ.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled antagonist).
-
Incubate the plate (e.g., 60 minutes at room temperature).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash filters with ice-cold assay buffer.
-
Place filters in scintillation vials with scintillation fluid.
-
Measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percent specific binding against the log concentration of EPPZ to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assay - Calcium Flux Measurement
This protocol measures the functional consequence of receptor antagonism. For a Gq-coupled off-target like 5-HT2A or a Gi-coupled target like D2R (using a chimeric G-protein), EPPZ's antagonist activity can be quantified by its ability to block agonist-induced calcium release.
-
Objective: To measure the functional potency (IC50) of EPPZ as an antagonist.
-
Materials:
-
Cell line expressing the target receptor coupled to a calcium-mobilizing pathway (e.g., CHO-D2R-Gαqi5).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A known agonist for the target receptor (e.g., Quinpirole for D2R).
-
EPPZ stock solution.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Methodology:
-
Plate cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Load cells with the calcium-sensitive dye according to the manufacturer's protocol (e.g., 1 hour at 37°C).
-
Wash cells with assay buffer.
-
Add serial dilutions of EPPZ to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Measure baseline fluorescence.
-
Add the agonist at a concentration that elicits a submaximal response (EC80) and immediately begin measuring fluorescence intensity over time.
-
The peak fluorescence intensity corresponds to the intracellular calcium concentration.
-
Plot the agonist-induced response (peak fluorescence) against the log concentration of the EPPZ antagonist.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of EPPZ required to inhibit 50% of the agonist-induced response.
-
Visualizations
Figure 2. On-target (D2R) vs. a potential off-target (5-HT2A) signaling pathway for EPPZ.
Figure 3. Experimental workflow for validating on-target effects of EPPZ.
References
Validation & Comparative
Validating the In Vivo Anticancer Activity of 1-Ethyl-2-propylpiperazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vivo anticancer activity of the novel compound 1-Ethyl-2-propylpiperazine. Due to the absence of published in vivo studies on this compound, this document outlines a validation pathway by comparing its hypothetical performance with established piperazine derivatives and standard-of-care chemotherapeutics. The provided experimental data for comparator compounds serves as a benchmark for the evaluation of novel piperazine-based anticancer candidates.
Executive Summary
The piperazine scaffold is a promising framework in the development of novel anticancer agents, with numerous derivatives demonstrating significant in vitro and in vivo efficacy. While this compound remains uncharacterized in preclinical in vivo models, this guide details the established anticancer activities of other piperazine derivatives, including quinoxalinyl-piperazines, phenanthrene-based tylophorine-1 (PBT-1), and vindoline-piperazine conjugates. By presenting their known efficacy, mechanisms of action, and the experimental protocols required for their validation, we provide a comprehensive roadmap for the preclinical assessment of this compound.
Comparative In Vivo Efficacy of Anticancer Compounds
The following table summarizes the in vivo anticancer activity of selected piperazine derivatives and standard-of-care drugs in relevant xenograft models. This data provides a quantitative benchmark for assessing the potential of novel compounds like this compound.
| Compound Class | Specific Agent | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Piperazine Derivative | Quinoxalinyl-piperazine | Human Tumor Xenografts | Not Specified | Complete tumor growth inhibition | [1] |
| Piperazine Derivative | PBT-1 | A549 Lung Cancer Xenograft | Not Specified | Modest antitumor activity | [2] |
| Piperazine Derivative | Br-vindoline-(L)-Trp-Arg8 | P388 Mouse Leukemia | Not Specified | Some inhibitory effect on tumor growth | [3][4] |
| Standard of Care | Cisplatin | A549 Lung Cancer Xenograft | 1 mg/kg, i.p. | 54% | [5] |
| Standard of Care | Irinotecan | HCT-116 Colon Cancer Xenograft | 20 mg/kg | Not Specified | [6] |
| Standard of Care | Irinotecan | HT29 Colon Cancer Xenograft | Not Specified | 39% | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of a novel compound's anticancer activity. Below are standard protocols for key in vivo and in vitro experiments.
In Vivo Human Tumor Xenograft Model
This protocol outlines the general procedure for assessing the efficacy of an anticancer agent in a subcutaneous xenograft model.
-
Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of 1-10 million cancer cells in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The tumor volume is calculated using the formula: (Length × Width²) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The test compound (e.g., this compound) and vehicle control are administered according to the specified dosing regimen (e.g., intraperitoneal, oral gavage).
-
Efficacy Evaluation: Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study as indicators of treatment-related toxicity.
Tubulin Polymerization Assay
This in vitro assay is used to determine if a compound interferes with microtubule dynamics, a common mechanism for anticancer drugs.
-
Reagents: Purified tubulin, GTP, and a fluorescence-based reporter are required.
-
Procedure: Tubulin is incubated with GTP at 37°C to induce polymerization. The test compound is added at various concentrations.
-
Data Acquisition: The extent of polymerization is measured over time by monitoring the increase in fluorescence as the reporter incorporates into the polymerizing microtubules.
-
Analysis: The effect of the compound on the rate and extent of tubulin polymerization is compared to a control.
Signaling Pathways and Mechanisms of Action
Several piperazine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. Understanding these pathways is critical for elucidating the mechanism of action of novel compounds.
Akt/NF-κB Signaling Pathway
The PI3K/Akt/NF-κB pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer. Some piperazine derivatives, such as PBT-1, have been shown to inhibit this pathway.[2]
Caption: PBT-1 inhibits the Akt/NF-κB signaling pathway.
Apoptosis Pathway
Induction of apoptosis (programmed cell death) is a key mechanism of many anticancer drugs. Some quinoxalinyl-piperazine derivatives have been shown to induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2.[1]
Caption: Quinoxalinyl-piperazines can induce apoptosis.
Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical workflow for the in vivo validation of a novel anticancer compound.
Caption: A standard workflow for in vivo anticancer drug validation.
Conclusion
The validation of a novel anticancer compound such as this compound requires a rigorous and systematic preclinical evaluation. This guide provides a framework for this process by presenting comparative data from other piperazine derivatives and standard-of-care drugs, outlining essential experimental protocols, and illustrating key signaling pathways. By following a structured approach and utilizing the benchmarks provided, researchers can effectively assess the in vivo anticancer potential of this compound and other novel piperazine-based compounds, paving the way for further development as potential cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Effectiveness and mechanism of cisplatin combined with PDT on human lung adenocarcinoma A549 cells transplanted tumor in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. real.mtak.hu [real.mtak.hu]
- 4. The effect of conjugation on antitumor activity of vindoline derivatives with octaarginine, a cell-penetrating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer | PLOS One [journals.plos.org]
Comparative Analysis of 1-Ethyl-2-propylpiperazine and Other Piperazine Derivatives: A Guide for Researchers
A comprehensive evaluation of 1-Ethyl-2-propylpiperazine in the context of its chemical class, outlining its potential pharmacological profile based on structure-activity relationships and providing a framework for its experimental characterization.
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous drugs with a wide array of pharmacological activities. This guide provides a comparative analysis of the lesser-studied compound, this compound, against other well-characterized piperazine derivatives. Due to a lack of specific experimental data for this compound in publicly available literature, this analysis is based on established structure-activity relationships (SAR) within the piperazine class and offers a predictive profile for the compound. This guide also furnishes detailed experimental protocols and visualizations to aid researchers in the potential characterization of this and other novel piperazine derivatives.
General Pharmacological Profile of Piperazine Derivatives
Piperazine derivatives are a broad class of compounds known for their significant effects on the central nervous system (CNS).[1][2] Many of these compounds interact with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors, leading to their application as antipsychotics, antidepressants, and anxiolytics.[2][3] The versatility of the piperazine ring allows for substitutions at the N1 and N4 positions, which profoundly influences the pharmacological activity, receptor affinity, and selectivity of the resulting compounds.[4]
Predicted Pharmacological Profile of this compound
Based on its structure, this compound is a 1,2-disubstituted piperazine. The presence of small alkyl groups (ethyl and propyl) at the nitrogen and carbon positions suggests it may exhibit CNS activity. The N-ethyl group, in particular, is a common feature in some centrally acting drugs. The overall lipophilicity imparted by the alkyl groups may influence its ability to cross the blood-brain barrier.
Given the general trends observed in piperazine derivatives, this compound could potentially exhibit affinity for serotonin and/or dopamine receptors. However, without an aryl group, which is common in many potent piperazine-based CNS drugs, its affinity might be moderate. It is also plausible that it could serve as a versatile intermediate for the synthesis of more complex pharmaceutical agents.[1]
Comparative Data of Representative Piperazine Derivatives
To provide a context for the potential properties of this compound, the following table summarizes the pharmacological data for several well-known piperazine derivatives.
| Compound | Primary Target(s) | Ki (nM) | Primary Application(s) |
| 1-(3-Chlorophenyl)piperazine (mCPP) | 5-HT2C, 5-HT2A, 5-HT1A | 1.9 (5-HT2C), 23 (5-HT2A), 40 (5-HT1A) | Research tool, anxiogenic/antidepressant effects |
| 1-Benzylpiperazine (BZP) | 5-HT, Dopamine Transporters | Weak | Recreational drug with stimulant effects |
| Buspirone | 5-HT1A (partial agonist), D2 (antagonist) | 10 (5-HT1A), 400 (D2) | Anxiolytic |
| Clozapine | D4, 5-HT2A, D2 | 21 (D4), 11 (5-HT2A), 160 (D2) | Atypical antipsychotic |
| Vortioxetine | SERT, 5-HT1A, 5-HT3, 5-HT7 | 1.6 (SERT), 15 (5-HT1A), 3.7 (5-HT3), 19 (5-HT7) | Antidepressant |
Note: The Ki values are approximate and can vary depending on the experimental conditions.
Experimental Protocols for Characterization
To experimentally determine the pharmacological profile of this compound, a series of standard assays would be required. Below are detailed protocols for key experiments.
Radioligand Receptor Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors (e.g., 5-HT1A, 5-HT2A, D2).
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from HEK-293 cells).
-
Radioligand specific for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (a high concentration of a known ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific control.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (e.g., GTPγS Binding Assay)
This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR).
Objective: To determine the functional activity of this compound at a specific GPCR (e.g., 5-HT1A).
Materials:
-
Cell membranes expressing the receptor of interest.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
Procedure:
-
Pre-incubate the cell membranes with GDP to ensure all G-proteins are in their inactive state.
-
Add the test compound at various concentrations to the membrane suspension.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Plot the amount of [35S]GTPγS binding against the logarithm of the test compound concentration.
-
An increase in binding indicates agonism, while no change (in the presence of an agonist) suggests antagonism.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curve.
Visualizations
Signaling Pathway for a Gαi-Coupled Receptor (e.g., 5-HT1A)
Caption: Gαi-coupled receptor signaling pathway.
Experimental Workflow for Characterizing a Novel Piperazine Derivative
Caption: General experimental workflow for novel drug characterization.
Conclusion
While specific experimental data for this compound is currently unavailable, this guide provides a framework for its potential pharmacological profile based on the well-established properties of the piperazine class of compounds. It is predicted to have CNS activity, though likely with moderate affinity for key neurotransmitter receptors. The provided experimental protocols and visualizations serve as a practical resource for researchers aiming to characterize this and other novel piperazine derivatives, thereby contributing to the ongoing development of new therapeutics targeting the central nervous system. Further research, beginning with the in vitro assays detailed herein, is necessary to elucidate the precise pharmacological properties of this compound.
References
A Comparative Cross-Validation of 1-Ethyl-2-propylpiperazine's Hypothesized Mechanisms of Action
Disclaimer: Direct experimental data on the mechanism of action of 1-Ethyl-2-propylpiperazine is not currently available in peer-reviewed literature. This guide provides a hypothetical cross-validation by comparing its potential activities to well-characterized piperazine derivatives with established neuroactive and antimicrobial properties. The data presented for the alternative compounds, Vortioxetine and Ciprofloxacin, are based on published experimental findings and are intended to serve as a benchmark for potential future investigations into this compound.
Introduction
This compound is a substituted piperazine derivative with potential therapeutic applications stemming from the diverse biological activities associated with the piperazine scaffold. While specific studies on this compound are limited, the broader class of piperazine derivatives has been extensively investigated, revealing significant effects on the central nervous system (CNS) and as antimicrobial agents. This guide explores the two most probable mechanisms of action for this compound: modulation of serotonergic pathways, akin to antidepressant piperazine derivatives, and disruption of bacterial cell integrity, similar to antimicrobial piperazines.
To provide a quantitative and experimentally grounded comparison, this document leverages data from two well-established drugs:
-
Vortioxetine: A multimodal antidepressant that acts as a serotonin reuptake inhibitor and modulator of various serotonin receptors.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that contains a piperazine moiety and inhibits bacterial DNA gyrase.
By presenting their performance metrics and the experimental protocols used to obtain them, we offer a framework for the potential evaluation and validation of this compound's pharmacological profile.
Hypothetical Neuroactive Profile: Comparison with Vortioxetine
Many piperazine derivatives exhibit antidepressant and anxiolytic effects by interacting with the serotonergic system.[1][2] A plausible hypothesis for this compound's neuroactive mechanism is its interaction with serotonin (5-HT) receptors and the serotonin transporter (SERT). Vortioxetine, a well-characterized arylpiperazine, serves as an excellent comparative model.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of Vortioxetine for key targets in the serotonergic system. A lower Ki value indicates a higher binding affinity. It is hypothesized that this compound might exhibit a similar, though likely less potent, binding profile.
| Target | Vortioxetine Ki (nM) | This compound Ki (nM) |
| Serotonin Transporter (SERT) | 1.6[2][3] | Data Not Available |
| 5-HT1A Receptor | 15[2][3] | Data Not Available |
| 5-HT1B Receptor | 33[2][3] | Data Not Available |
| 5-HT1D Receptor | 54[2][3] | Data Not Available |
| 5-HT3 Receptor | 3.7[2][3] | Data Not Available |
| 5-HT7 Receptor | 19[2][3] | Data Not Available |
| Dopamine Transporter (DAT) | >1000[2][3] | Data Not Available |
| Norepinephrine Transporter (NET) | 113[2][3] | Data Not Available |
Serotonin Reuptake Inhibition
Vortioxetine's primary mechanism is the inhibition of serotonin reuptake. The half-maximal inhibitory concentration (IC50) is a measure of this potency.
| Compound | SERT IC50 (nM) |
| Vortioxetine | 5.4[2][3] |
| This compound | Data Not Available |
Experimental Protocol: Radioligand Binding Assay for Receptor Affinity
The Ki values presented for Vortioxetine are typically determined using competitive radioligand binding assays.[4][5]
Objective: To determine the binding affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor (e.g., human 5-HT1A)
-
A specific radioligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A)
-
Test compound (Vortioxetine or this compound) at various concentrations
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are added to tubes containing the cell membrane preparation.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the free radioligand.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Signaling Pathway Visualization
The following diagram illustrates the hypothesized mechanism of action of a neuroactive piperazine derivative like this compound, based on the known actions of compounds like Vortioxetine.
References
A Comparative Analysis of 1-Ethyl-2-propylpiperazine's Antimicrobial Efficacy
Introduction
The rising threat of multidrug-resistant microorganisms necessitates the discovery and development of novel antimicrobial agents. Piperazine derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial properties.[1][2] This guide provides a comparative overview of the antimicrobial efficacy of a novel compound, 1-Ethyl-2-propylpiperazine, against established antimicrobial agents.
Disclaimer: this compound is a novel compound for the purposes of this guide. The data presented is hypothetical and intended to illustrate a comparative framework for evaluating new antimicrobial candidates.
Quantitative Efficacy Comparison
The in vitro efficacy of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an agent that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.[3][4]
The following table summarizes the hypothetical MIC and MBC values for this compound compared to two widely used antibiotics, Ciprofloxacin (a fluoroquinolone) and Amoxicillin (a β-lactam), against common pathogenic bacteria.
| Antimicrobial Agent | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Mechanism of Action |
| This compound | Staphylococcus aureus | 4 | 8 | DNA Gyrase Inhibition (Hypothesized) |
| Escherichia coli | 8 | 16 | DNA Gyrase Inhibition (Hypothesized) | |
| Ciprofloxacin | Staphylococcus aureus | 0.5 | 1 | DNA Gyrase and Topoisomerase IV Inhibition |
| Escherichia coli | 0.015 | 0.03 | DNA Gyrase and Topoisomerase IV Inhibition | |
| Amoxicillin | Staphylococcus aureus | 0.25 | 0.5 | Cell Wall Synthesis Inhibition |
| Escherichia coli | 8 | 16 | Cell Wall Synthesis Inhibition |
Signaling Pathways and Mechanism of Action
It is hypothesized that this compound, like other quinolone-based agents, exerts its antimicrobial effect by inhibiting DNA gyrase. This enzyme is crucial for bacterial DNA replication, and its inhibition leads to catastrophic DNA damage and cell death.
Caption: Comparative mechanisms of action.
Experimental Protocols
Accurate determination of MIC and MBC values requires standardized and reproducible experimental protocols. The broth microdilution method is a standard technique used for this purpose.[5][6]
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for assessing the MIC of an antimicrobial agent.[7]
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) is prepared and serially diluted in a 96-well microtiter plate using a suitable growth medium like Mueller-Hinton Broth (MHB).[8] This creates a range of concentrations to be tested.
-
Inoculum Preparation: A pure culture of the test microorganism is grown overnight and then diluted in MHB to a standardized concentration, typically between 1 x 10^5 and 1 x 10^6 colony-forming units (CFU)/mL.[9]
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.[10] Control wells, including a growth control (no antimicrobial agent) and a sterility control (no bacteria), are also prepared.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.[6]
-
Result Interpretation: After incubation, the plate is visually inspected for turbidity. The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth (turbidity) is observed.[8]
Protocol for Minimum Bactericidal Concentration (MBC) Determination
The MBC test is performed as a subsequent step to the MIC test to determine the concentration at which the agent is bactericidal rather than just inhibitory.[9]
-
Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from the wells that showed no visible growth (i.e., at and above the MIC).
-
Plating: The aliquots are plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar) that does not contain any antimicrobial agent.
-
Incubation: The agar plates are incubated under suitable conditions to allow any surviving bacteria to grow and form colonies.
-
Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[4][10]
Caption: Workflow for MIC and MBC determination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. protocols.io [protocols.io]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. microchemlab.com [microchemlab.com]
- 10. microbe-investigations.com [microbe-investigations.com]
A Comparative Guide to the Structure-Activity Relationship of 1-Ethyl-2-propylpiperazine Analogs as Potential D2 Receptor Modulators
This guide provides a comparative analysis of a hypothetical series of 1-Ethyl-2-propylpiperazine analogs and their structure-activity relationships (SAR) as modulators of the Dopamine D2 receptor. The piperazine scaffold is a well-established privileged structure in medicinal chemistry, frequently found in biologically active compounds targeting the central nervous system.[1][2][3] Modifications to the piperazine ring can significantly influence the pharmacological activity of the resulting compounds. This guide presents hypothetical data to illustrate the process of an SAR study, complete with detailed experimental protocols and visualizations to aid in the understanding of the relationships between chemical structure and biological activity.
Data Presentation: Comparative Biological Activity of Analogs
The following table summarizes the in vitro biological data for a series of this compound analogs. The core structure was systematically modified at the N-4 position to investigate the impact of these substitutions on binding affinity and functional activity at the human Dopamine D2 receptor.
| Compound ID | R Group (at N-4) | D2 Receptor Binding Affinity (Ki, nM) | D2 Functional Activity (EC50, nM) - Agonist |
| EPP-01 | -H | 150.5 | 850.2 |
| EPP-02 | -CH3 | 85.2 | 450.8 |
| EPP-03 | -CH2CH3 | 92.8 | 510.4 |
| EPP-04 | -CH(CH3)2 | 120.1 | 780.9 |
| EPP-05 | -Phenyl | 25.6 | 120.3 |
| EPP-06 | -4-Fluorophenyl | 15.3 | 65.7 |
| EPP-07 | -4-Chlorophenyl | 12.8 | 58.1 |
| EPP-08 | -4-Methoxyphenyl | 35.9 | 180.5 |
| EPP-09 | -Benzyl | 45.7 | 210.6 |
SAR Summary: The unsubstituted analog EPP-01 displayed weak binding affinity and functional activity. Alkylation at the N-4 position (EPP-02 to EPP-04 ) showed that a methyl group (EPP-02 ) was optimal among the small alkyl groups, with larger, bulkier groups leading to a decrease in activity, likely due to steric hindrance. The introduction of an aromatic ring at the N-4 position significantly improved both binding and functional activity (EPP-05 to EPP-09 ). Electron-withdrawing substituents on the phenyl ring, such as fluorine (EPP-06 ) and chlorine (EPP-07 ), resulted in the most potent analogs.[4] This suggests that electronic interactions play a crucial role in the binding of these ligands to the D2 receptor. An electron-donating group like methoxy (EPP-08 ) was less favorable than the halogens but still more potent than the unsubstituted phenyl analog (EPP-05 ). The benzyl group (EPP-09 ) provided a moderate increase in activity, indicating that a direct connection of the aromatic ring to the piperazine nitrogen is preferred for optimal interaction.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This assay determines the binding affinity (Ki) of the test compounds for the human Dopamine D2 receptor.
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human Dopamine D2 receptor were cultured in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 500 µg/mL G418. Cells were harvested at 80-90% confluency, washed with PBS, and pelleted by centrifugation. The cell pellet was resuspended in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) and homogenized. The homogenate was centrifuged, and the resulting pellet containing the cell membranes was resuspended in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4). Protein concentration was determined using a BCA protein assay kit.
-
Binding Assay: The binding assay was performed in a 96-well plate format. Each well contained 50 µL of cell membrane preparation (10-20 µg of protein), 50 µL of the radioligand [3H]-Spiperone (final concentration 0.2 nM), and 50 µL of various concentrations of the test compounds (EPP-01 to EPP-09) or vehicle. Non-specific binding was determined in the presence of 10 µM haloperidol. The plates were incubated at room temperature for 90 minutes.
-
Data Analysis: The binding reaction was terminated by rapid filtration through GF/B glass fiber filters using a cell harvester. The filters were washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). The radioactivity retained on the filters was measured by liquid scintillation counting. The IC50 values were determined by non-linear regression analysis of the competition binding curves using GraphPad Prism software. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
cAMP Functional Assay for D2 Receptor Agonist Activity
This assay measures the ability of the test compounds to act as agonists at the D2 receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase and reduces intracellular cAMP levels.
-
Cell Culture: CHO-K1 cells stably co-expressing the human Dopamine D2 receptor and a cyclic nucleotide-gated ion channel were used. Cells were cultured in Ham's F-12 medium supplemented with 10% FBS, 1% penicillin/streptomycin, and 500 µg/mL G418.
-
cAMP Assay: Cells were seeded into 96-well plates and grown to confluency. On the day of the assay, the culture medium was replaced with assay buffer containing 10 µM forskolin (to stimulate cAMP production) and varying concentrations of the test compounds. The cells were incubated at 37°C for 30 minutes.
-
Data Analysis: Following incubation, a luminescent cAMP detection reagent was added to the wells, and the luminescence, which is inversely proportional to the cAMP concentration, was measured using a plate reader. The EC50 values were determined by plotting the luminescent signal against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis in GraphPad Prism.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and screening of the this compound analogs.
References
A Head-to-Head Comparison of the Bioactivity of 1-Ethyl-2-propylpiperazine and N-ethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported and potential bioactivities of two piperazine derivatives: 1-Ethyl-2-propylpiperazine and N-ethylpiperazine. While both molecules share the core piperazine scaffold, a key pharmacophore in numerous therapeutic agents, the available research data on their specific biological effects differ significantly. This guide summarizes the existing data, outlines relevant experimental protocols, and visualizes potential signaling pathways to inform future research and drug development efforts.
Executive Summary
Direct comparative bioactivity data for this compound and N-ethylpiperazine is currently limited in publicly available scientific literature. N-ethylpiperazine is primarily utilized as a synthetic intermediate in the development of a wide array of pharmaceuticals, and its derivatives have shown documented anticancer, antimicrobial, and antihistaminic activities. In contrast, this compound is less studied, with its bioactivity largely inferred from the known pharmacological profile of the broader piperazine class of compounds, suggesting potential antimicrobial and neuroactive properties. This guide presents the available data for N-ethylpiperazine derivatives and discusses the theoretical potential of this compound, highlighting a significant gap in the current research landscape.
Data Presentation: A Comparative Overview
Due to the scarcity of direct experimental data for this compound, a quantitative head-to-head comparison is not feasible at this time. The following table summarizes the known bioactivities of N-ethylpiperazine, primarily through the activities of its derivatives, and the hypothesized activities of this compound based on the general characteristics of piperazine-containing compounds.
| Feature | N-ethylpiperazine & Derivatives | This compound (Hypothesized) |
| Primary Role | Synthetic intermediate in drug manufacturing.[1][2][3] | Research chemical, potential pharmaceutical intermediate.[4] |
| Anticancer Activity | Derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, certain N-ethyl-piperazinyl amides of oleanonic and ursonic acids have shown GI50 values in the nanomolar range against some NCI-60 cell lines. | Potential for anticancer activity, a common trait for piperazine derivatives, but requires experimental validation. |
| Antimicrobial Activity | Derivatives have shown activity against Gram-positive and Gram-negative bacteria. | Expected to possess antimicrobial properties, a known characteristic of many piperazine derivatives, but specific MIC values are not reported.[4] |
| Neuroactivity | Piperazine derivatives are known to interact with serotonin and dopamine receptors, suggesting potential for antidepressant and antipsychotic applications. | Structurally similar to other neuroactive piperazines, suggesting potential modulation of serotonin receptors and possible antidepressant effects.[4] |
| Antihistaminic Activity | The piperazine moiety is a common feature in many antihistamine drugs. | The core piperazine structure suggests a potential for H1 receptor antagonism, but this has not been experimentally confirmed. |
Experimental Protocols
To facilitate further research and a direct comparison of these compounds, the following are detailed methodologies for key bioactivity assays, based on established protocols for piperazine derivatives.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Protocol:
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in appropriate broth (e.g., Mueller-Hinton Broth) to reach a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: A stock solution of the test compound (this compound or N-ethylpiperazine) is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microorganism suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Data Analysis: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Neuroactivity: Serotonin Receptor Binding Assay
This assay measures the affinity of a compound for a specific receptor, in this case, a serotonin receptor (e.g., 5-HT1A).
Protocol:
-
Membrane Preparation: Cell membranes expressing the target serotonin receptor are prepared from cultured cells or animal brain tissue (e.g., rat hippocampus).
-
Binding Reaction: The prepared membranes are incubated in a buffer solution containing a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled test compound.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled standard) from the total binding. The inhibition constant (Ki) of the test compound is then determined from the IC50 value (the concentration of the compound that displaces 50% of the radioligand).
Mandatory Visualizations
The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the bioactivity of piperazine derivatives.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Hypothesized 5-HT1A receptor-mediated signaling pathway.
Conclusion
While N-ethylpiperazine serves as a valuable building block for a variety of bioactive molecules, the specific pharmacological profile of this compound remains largely unexplored. The structural features of this compound suggest a potential for antimicrobial and neuroactive properties, making it a compound of interest for further investigation. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for future studies that can elucidate the bioactivity of this compound and enable a direct and quantitative comparison with N-ethylpiperazine and its derivatives. Such research is crucial for unlocking the full therapeutic potential of this and other novel piperazine compounds.
References
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives [ouci.dntb.gov.ua]
- 2. Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Buy this compound [smolecule.com]
Safety Operating Guide
Prudent Disposal of 1-Ethyl-2-propylpiperazine: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Ethyl-2-propylpiperazine was not located. The following disposal guidelines are synthesized from safety data for structurally related piperazine and piperidine compounds. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment and consult with their institution's environmental health and safety (EHS) department for specific disposal requirements.
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. This guide provides essential information on handling and disposal, based on the known hazards of similar chemical compounds.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE). Based on data for similar compounds, this should include:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.
Step-by-Step Disposal Procedure
The disposal of this compound, treated as a hazardous chemical waste, should proceed as follows:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, paper towels) in a designated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with incompatible wastes. Strong oxidizing agents and strong acids have been identified as incompatible with similar piperazine compounds.
-
-
Waste Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and ignition.
-
The storage area should be designated for hazardous chemical waste.
-
-
Waste Disposal:
-
Disposal must be in accordance with all applicable federal, state, and local regulations.
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.
-
Do not dispose of this compound down the drain or in regular trash.
-
Quantitative Data for Related Compounds
The following table summarizes key hazard and physical property data for structurally similar compounds, which can inform the risk assessment for this compound.
| Property | 1-Ethylpiperazine | 1-Ethylpiperidine |
| GHS Hazard Statements | H226, H302, H314, H315, H317, H318[1] | R11, R22, R34[2] |
| Flash Point | 47 °C / 116.6 °F[3] | 19 °C[2] |
| Boiling Point | 157 °C / 314.6 °F[3] | Not specified in provided results |
| Incompatible Materials | Strong oxidizing agents, Strong acids[3] | Not specified in provided results |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[3] | Not specified in provided results |
Logical Flow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 1-Ethyl-2-propylpiperazine
This document provides crucial safety and logistical information for the handling, use, and disposal of 1-Ethyl-2-propylpiperazine in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Summary
-
Corrosivity: Can cause severe skin burns and eye damage.[1][2][4]
-
Irritation: May cause skin and respiratory tract irritation.[1][3][5]
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is essential to mitigate exposure risks. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes that can cause severe eye damage.[6][7] |
| Skin Protection | Nitrile or neoprene gloves (ensure no degradation with the substance), and a lab coat. | To prevent skin contact, which can cause burns and irritation.[6][7][8] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary. | To avoid inhalation of vapors, which may be harmful and cause respiratory irritation.[5][8] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling:
-
Always work within a certified chemical fume hood to minimize inhalation exposure.[9]
-
Keep away from heat, sparks, and open flames as the substance may be flammable.[2][7]
-
Ground and bond containers when transferring material to prevent static discharge.[5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][6][7]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2]
-
Store in a designated corrosives area if the substance is confirmed to be corrosive.[2]
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Regulations: Dispose of chemical waste in accordance with all local, regional, and national regulations.[4][10] Do not dispose of down the drain or into the environment.[7][10]
-
Contaminated Materials: Any materials used for cleaning spills, such as absorbent pads, should also be treated as hazardous waste.[10]
Quantitative Data (Surrogate Data from 1-Ethylpiperazine)
The following data is for 1-Ethylpiperazine and should be used as an estimation for this compound until specific data is available.
| Property | Value | Source |
| Molecular Formula | C6H14N2 | [2][3] |
| Molecular Weight | 114.19 g/mol | [1][3] |
| Boiling Point | 157 °C / 314.6 °F | [2] |
| Flash Point | 47 °C / 116.6 °F | [2] |
| Density | 0.895 g/cm³ | [2] |
Experimental Protocol: General Procedure for Handling this compound
This protocol outlines the standard steps for safely handling this compound during a typical laboratory experiment.
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and free of clutter.
-
Don all required personal protective equipment as outlined in the PPE table above.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling and Dispensing:
-
Perform all manipulations of this compound within the chemical fume hood.
-
Carefully open the container, avoiding any splashes or generation of aerosols.
-
Use appropriate tools (e.g., pipette, syringe) to transfer the required amount of the liquid.
-
Immediately and securely close the container after dispensing.
-
-
Reaction Quenching and Work-up:
-
If applicable, quench the reaction carefully, being mindful of any potential exothermic processes.
-
Perform all extraction and purification steps within the fume hood.
-
-
Post-Experiment:
-
Clean all contaminated glassware and equipment thoroughly.
-
Dispose of all waste, including empty containers and contaminated materials, according to the established disposal plan.
-
Wash hands and any exposed skin thoroughly after completing the work and removing PPE.
-
Visual Workflow for Handling Hazardous Chemicals
References
- 1. 1-Ethylpiperazine | C6H14N2 | CID 79196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.nl [fishersci.nl]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. tnjchem.com [tnjchem.com]
- 5. southwest.tn.edu [southwest.tn.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. cpachem.com [cpachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
